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  • Product: 1H-Azepine, hexahydro-, hydrochloride
  • CAS: 2088-78-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1H-Azepine hexahydro- hydrochloride

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Pharmacological Applications of 1H-Azepine hexahydro- hydrochloride Executive Summary 1H-Azepine, hexahydro-, hydrochloride (commonly known as hexamet...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Pharmacological Applications of 1H-Azepine hexahydro- hydrochloride

Executive Summary

1H-Azepine, hexahydro-, hydrochloride (commonly known as hexamethyleneimine hydrochloride) and its functionalized derivatives represent a critical class of cyclic amine building blocks in modern medicinal chemistry. Characterized by a seven-membered saturated nitrogen heterocycle, this scaffold offers unique steric and lipophilic properties that are increasingly leveraged to overcome multidrug resistance, synthesize selective estrogen receptor modulators (SERMs), and develop advanced vaccine adjuvants. This whitepaper synthesizes the physicochemical properties, self-validating synthesis protocols, and mechanistic pharmacological applications of this crucial compound.

Physicochemical and Structural Profiling

The base structure of 1H-Azepine hexahydro- hydrochloride consists of a highly flexible seven-membered azepane ring. In pharmaceutical manufacturing, it is most frequently utilized as a functionalized intermediate, notably as 1-(2-chloroethyl)hexahydro-1H-azepine hydrochloride . The protonation of the amine to form a hydrochloride salt is a deliberate chemical choice: it drastically reduces the volatility of the free base, prevents oxidative degradation of the nitrogen lone pair, and enhances solubility in polar reaction mediums 1.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 1H-Azepine, hexahydro-, hydrochloride
Common Synonyms Hexamethyleneimine hydrochloride, High piperidine hydrochloride
CAS Registry Numbers 2088-78-0 (Base HCl) [[2]]() / 26487-67-2 (1-(2-chloroethyl) derivative) 1
Molecular Formula C6H14ClN (Base) / C8H17Cl2N (Derivative)
Appearance White to almost white crystalline powder
Melting Point 206°C – 212°C (Decomposes)
Vapor Pressure 0.165 mmHg at 25°C
Solubility Profile Highly soluble in water; moderately soluble in isopropanol and ethyl acetate

Self-Validating Synthesis Protocol

The synthesis of the highly active 1-(2-chloroethyl) derivative from the azepane free base requires strict thermodynamic and pH controls to ensure high purity (≥98.6%) suitable for active pharmaceutical ingredient (API) integration.

Step-by-Step Methodology
  • Solvent Integration: Suspend 1-(2-chloroethyl)azepane in isopropanol (e.g., 165.9 g of solvent per batch equivalent). Causality: Isopropanol is selected because its moderate polarity dissolves the free base entirely but sharply decreases the solubility of the hydrochloride salt at lower temperatures, creating an ideal environment for high-yield crystallization 3.

  • Controlled Protonation: Slowly vent dry hydrogen chloride (HCl) gas into the stirring system. Continuously monitor the pH until it reaches ≤ 2.5. Causality: Halting the gas at pH 2.5 ensures complete protonation of the azepine nitrogen without causing acid-catalyzed degradation of the chloroethyl side chain 3.

  • Thermal Stabilization: Heat the reaction mixture to a maximum of 80°C with continuous stirring for 30 minutes.

  • Impurity Adsorption: Introduce activated carbon (e.g., 2.8 g) and stir for an additional 30 minutes.

  • Thermal Filtration: Perform filtration while the system is still near 80°C. Causality: Thermal filtration is a critical self-validating step; filtering the solution hot prevents the premature precipitation of the target salt onto the activated carbon matrix, ensuring maximum product recovery 3.

  • Crystallization: Cool the filtrate to 0-5°C and allow it to crystallize undisturbed for 8 hours.

  • Collection: Filter the solid product and dry to yield N-(2-chloroethyl)hexamethyleneimine hydrochloride (Typical yield: 84.5%, Purity: 98.6%) 3.

Synthesis A 1-(2-Chloroethyl)azepane (Free Base) B Dissolution in Isopropanol (Non-aqueous polar medium) A->B C HCl Gas Injection (pH ≤ 2.5, 80°C) B->C Protonation D Activated Carbon Addition (Impurity Adsorption) C->D E Thermal Filtration (Maintains solubility) D->E Removes Carbon F Crystallization (0-5°C, 8 hrs) E->F Controlled Cooling G 1H-Azepine, 1-(2-chloroethyl) hexahydro-, hydrochloride F->G 84.5% Yield

Caption: Workflow for the synthesis and purification of functionalized 1H-Azepine hexahydro- hydrochloride.

Mechanisms of Action in Drug Development

The unique sterics of the seven-membered azepine ring make it a highly valuable moiety for modulating target binding affinity and cellular uptake.

Overcoming Multidrug Resistance (MDR) in Oncology

Multidrug resistance often renders standard anthracyclines (like doxorubicin) ineffective, primarily due to altered topoisomerase II activity or drug efflux pumps. By appending a hexamethyleneimine ring via a formamidine linkage to doxorubicin, researchers synthesize the derivative DOXH 4. Mechanistic Causality: The introduction of the hexamethyleneimine ring at the 3′ position alters the drug's lipophilicity and membrane permeability profile. This structural modification enhances cellular uptake in HL60/MX2 resistant cells, successfully bypassing the altered topoisomerase II resistance mechanisms and restoring high cytotoxic antiproliferative activity 4.

Synthesis of Selective Estrogen Receptor Modulators (SERMs)

The functionalized 1-(2-chloroethyl)azepane hydrochloride is a non-negotiable intermediate in the synthesis of Bazedoxifene , a third-generation SERM used for postmenopausal osteoporosis 5. Mechanistic Causality: The compound acts as a precise alkylating agent. It undergoes nucleophilic substitution with a specific indole intermediate (e.g., 5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole) in the presence of sodium hydride. The hydrochloride salt is specifically utilized here because it allows for controlled, portion-wise addition at 0 to 10°C, preventing runaway exothermic side reactions that would degrade the indole core 5.

Next-Generation Vaccine Adjuvants

In advanced vaccine formulations, the derivative N-ethyl-hexamethyleneimine (C7A) is utilized as a powerful immunostimulatory adjuvant covalently functionalized into polyanhydride co-polymers 6. Mechanistic Causality: Polyanhydrides degrade via predictable surface erosion rather than bulk erosion. As the polymer degrades, it releases the hexamethyleneimine functional group, which acts on the STING (Stimulator of Interferon Genes) pathway. This provides significant immune activation while actively reducing adverse pro-inflammatory cytokine production, solving a major hurdle in vaccine tolerability 6.

PharmaApps Root 1H-Azepine hexahydro- Core Scaffold Node1 DOXH Anthracyclines Root->Node1 Formamidine modification Node2 Bazedoxifene Synthesis Root->Node2 Indole alkylation Node3 Polyanhydride Vaccines Root->Node3 STING pathway targeting Sub1 Overcomes MDR in HL60/MX2 Cells Node1->Sub1 Sub2 SERM for Postmenopausal Osteoporosis Node2->Sub2 Sub3 Adjuvant (C7A) Immune Activation Node3->Sub3

Caption: Pharmacological applications of the 1H-Azepine hexahydro- core in modern drug development.

Handling, Stability, and Safety Protocols

Because 1H-Azepine hexahydro- hydrochloride and its chloroethyl derivatives are hygroscopic, they must be stored under an inert atmosphere (e.g., Nitrogen or Argon) at ambient temperatures to prevent moisture-induced hydrolysis of the side chains 1. The compound is incompatible with strong oxidizing agents. Personnel must utilize N95-equivalent respiratory protection and nitrile gloves, as the compound is classified as a skin/eye irritant and is harmful if inhaled or swallowed.

References

  • Title: Cytotoxicity and Cellular Uptake of Doxorubicin and its Formamidine Derivatives in HL60 Sensitive and HL60/MX2 Resistant Cells Source: Anticancer Research URL: [Link]

  • Title: Development of a C7A-Functionalized Polyanhydride Co-Polymer Source: Iowa State University Digital Repository URL: [Link]

  • Title: Process For Preparation Of Bazedoxifene, Salts And Intermediate Thereof Source: QuickCompany URL: [Link]

Sources

Exploratory

Disambiguation and Physical Data Analysis: Hexamethyleneimine Hydrochloride vs. Oleoyl Chloride (CAS 112-77-6)

Executive Summary & Nomenclature Disambiguation As a Senior Application Scientist, I must first address a critical nomenclature and registry discrepancy in the core directive. CAS Registry Number 112-77-6 corresponds to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Disambiguation

As a Senior Application Scientist, I must first address a critical nomenclature and registry discrepancy in the core directive. CAS Registry Number 112-77-6 corresponds to Oleoyl Chloride (also known as 9(Z)-Octadecenoyl chloride), an 18-carbon unsaturated acyl chloride used in lipid functionalization[1],[2]. It does not correspond to Hexamethyleneimine hydrochloride.

Hexamethyleneimine hydrochloride and its primary synthetic derivative, 1-(2-Chloroethyl)hexamethyleneimine hydrochloride , are registered under different identifiers (e.g., CAS 26487-67-2 )[3]. To ensure absolute scientific integrity and provide a comprehensive guide for drug development professionals, this whitepaper will detail the physical data, mechanistic reactivity, and validated experimental workflows for both compounds.

Physicochemical Profiling

Understanding the physical state of these reagents is critical for experimental design. Oleoyl chloride is a highly reactive, hydrophobic liquid[1], while the hexamethyleneimine derivative is a hygroscopic crystalline salt[3],[4].

Table 1: Physical & Chemical Properties of Oleoyl Chloride
PropertyValueCausality / Significance
CAS Number 112-77-6[1]Unique identifier for 9(Z)-Octadecenoyl chloride.
Molecular Formula C18H33ClO[2]Long hydrocarbon chain confers extreme hydrophobicity.
Molecular Weight 300.91 g/mol [2]Used for precise molar equivalent calculations.
Appearance Colorless to brown liquid[5]Darkening indicates degradation or exposure to light/air.
Boiling Point 193 °C at 4 mmHg[5]Requires vacuum distillation for purification.
Density 0.912 g/mL at 25 °C[5]Lighter than water; forms the upper layer if phase separation occurs.
Storage Temp -20 °C[5]Prevents thermal degradation and slows ambient hydrolysis.
Table 2: Physical & Chemical Properties of 1-(2-Chloroethyl)hexamethyleneimine HCl
PropertyValueCausality / Significance
CAS Number 26487-67-2[3]Identifies the specific chloroethyl azepane salt.
Molecular Formula C8H17Cl2N[3]Contains both a covalent alkyl chloride and an ionic chloride.
Molecular Weight 198.13 g/mol [3]Essential for stoichiometric scaling in API synthesis.
Appearance White to pale yellow powder[4]Crystalline nature allows for easy gravimetric handling.
Melting Point 206 °C to 212 °C[3]High melting point typical of stable hydrochloride salts.
Sensitivity Highly Hygroscopic[3]Must be stored in a desiccator to prevent deliquescence.

Mechanistic Reactivity & Logical Workflows

Oleoyl Chloride (CAS 112-77-6) Acylation Pathway

Oleoyl chloride is primarily used to conjugate a lipophilic oleoyl chain to nucleophiles (alcohols or amines) to synthesize esters or amides[1]. This is a fundamental technique in creating liposomes, modifying jute fibers for bio-resistance, or synthesizing prodrugs[5],[6].

Acylation OC Oleoyl Chloride (CAS 112-77-6) INT Tetrahedral Intermediate OC->INT Nucleophilic Attack NUC Nucleophile (R-OH / R-NH2) NUC->INT PROD Oleoyl Derivative (Ester / Amide) INT->PROD Chloride Elimination HCL HCl Byproduct INT->HCL

Fig 1: Mechanistic pathway of nucleophilic acylation using Oleoyl Chloride (CAS 112-77-6).

Hexamethyleneimine HCl (CAS 26487-67-2) Alkylation Pathway

This compound serves as a bifunctional building block. The azepane ring provides a bulky, basic pharmacophore, while the primary alkyl chloride acts as an electrophile for SN2 substitutions in pharmaceutical synthesis.

Alkylation HMI Azepane Salt (CAS 26487-67-2) FREE Free Base Intermediate HMI->FREE Deprotonation BASE Weak Base (K2CO3) BASE->FREE PROD Functionalized Azepane FREE->PROD SN2 Substitution NUC Target Nucleophile NUC->PROD

Fig 2: In situ free-basing and SN2 substitution of 1-(2-Chloroethyl)hexamethyleneimine HCl.

Self-Validating Experimental Protocols

Protocol A: Hydrophobic Functionalization via Oleoyl Chloride (CAS 112-77-6)

Objective: Conjugate oleoyl chloride to a target nucleophile (e.g., an API or polymer) to increase its lipophilicity.

  • Substrate Dissolution: Dissolve the target nucleophile in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are mandatory because oleoyl chloride reacts violently with water to form oleic acid and HCl, which would consume the reagent and drastically reduce yields[1].

  • Base Addition: Add 1.5 molar equivalents of triethylamine (TEA).

    • Causality: TEA serves as an acid scavenger. As the acylation proceeds, HCl is generated; TEA neutralizes this to prevent the protonation of the nucleophile, maintaining its active state[1].

  • Reagent Introduction: Cool the reaction flask to 0 °C using an ice bath. Add Oleoyl Chloride (1.0 eq) dropwise.

    • Causality: The nucleophilic attack on the acyl chloride is highly exothermic. Low temperatures prevent localized heating, which could lead to solvent boiling or degradation of sensitive substrates.

  • Validation Check (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC).

    • Logic: The disappearance of the polar nucleophile spot and the emergence of a significantly less polar product spot (due to the addition of the hydrophobic 18-carbon oleoyl chain) confirms reaction progress.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract the organic layer.

    • Causality: Bicarbonate neutralizes any unreacted oleoyl chloride and excess TEA, converting them into water-soluble salts that are easily removed during aqueous extraction.

Protocol B: SN2 Substitution using 1-(2-Chloroethyl)hexamethyleneimine HCl (CAS 26487-67-2)

Objective: Attach the hexamethyleneimine pharmacophore to a secondary amine or phenoxide.

  • Desiccation and Handling: Weigh the reagent rapidly under a dry nitrogen atmosphere.

    • Causality: The compound is highly hygroscopic[3]. Moisture absorption leads to deliquescence, causing inaccurate gravimetric measurements and potential premature hydrolysis of the alkyl chloride.

  • In Situ Free-Basing: Suspend the salt in a polar aprotic solvent (e.g., Acetonitrile) and add 2.5 equivalents of anhydrous K2CO3.

    • Causality: The hydrochloride salt must be neutralized to liberate the free amine. K2CO3 is a mild, non-nucleophilic base that neutralizes the HCl without reacting with the primary chloride[3].

  • Nucleophile Addition: Add the target nucleophile and heat the mixture to 70 °C for 12 hours.

    • Causality: The primary alkyl chloride undergoes an SN2 substitution. Elevated temperatures provide the necessary activation energy to overcome the steric hindrance imposed by the adjacent bulky azepane ring.

  • Validation Check (Self-Validating Step): Perform an AgNO3 precipitation test on a small aliquot of the aqueous wash.

    • Logic: The formation of a dense white AgCl precipitate confirms the displacement of the covalent chloride ion from the ethyl chain, validating that the SN2 substitution has successfully occurred.

References[1] CAS 112-77-6: oleoyl chloride, CymitQuimica. URL[2] 9(Z)-Octadecenoyl chloride | CAS 112-77-6, Larodan Research Grade Lipids. URL[5] 112-77-6 | CAS DataBase, ChemicalBook. URL[6] Oleoyl chloride ≥89 Oleic acid chloride, MilliporeSigma. URL[3] 2-(Hexamethyleneimino)ethyl chloride hydrochloride, 98%, Fisher Scientific. URL[4] CAS Number Details, Spectrum Chemical. URL

Sources

Foundational

Thermodynamic and Kinetic Solvation Profiling of 1H-Azepine Hexahydro- Hydrochloride: Water vs. Ethanol

Target Audience: Formulation Scientists, Medicinal Chemists, and Pharmacokineticists Document Type: Technical Guide & Analytical Whitepaper Executive Introduction 1H-Azepine, hexahydro-, hydrochloride—commonly referred t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Pharmacokineticists Document Type: Technical Guide & Analytical Whitepaper

Executive Introduction

1H-Azepine, hexahydro-, hydrochloride—commonly referred to as azepane hydrochloride or hexamethyleneimine hydrochloride—is a cyclic aliphatic amine salt utilized extensively as a pharmacophoric building block. It is a critical intermediate in the synthesis of antiviral agents, kinase inhibitors, and antiparkinsonian drugs such as hemantane.

In drug development, the choice of solvent systems dictates everything from active pharmaceutical ingredient (API) extraction efficiency to final formulation bioavailability. This guide provides an authoritative, deep-dive analysis into the differential solubility of 1H-Azepine hexahydro- hydrochloride in water versus ethanol, bridging thermodynamic theory with highly reproducible, self-validating laboratory protocols.

Physicochemical Profiling & Solvation Thermodynamics

To understand how to process this compound, we must first understand why it behaves the way it does.

The free base form of azepane is highly lipophilic and presents significant challenges for systemic drug delivery. Consequently, 1H-Azepine hexahydro- hydrochloride is routinely isolated as a hydrochloride salt specifically to maximize its solubility in aqueous media (1)[1]. This salt formation rationale is a cornerstone of pharmaceutical compounding, adopted to enhance crystallinity, stability, and water solubility compared to the free base form (2)[2].

The Causality of Solvation

When the solid crystal lattice of the hydrochloride salt is introduced to a solvent, the endothermic lattice dissociation energy (


) must be overcome by the exothermic solvation energy (

).
  • Aqueous Systems: Water possesses a high dielectric constant (

    
    ), which heavily attenuates the electrostatic attraction between the protonated azepanium cation and the chloride anion. The robust hydrogen-bonding network of water rapidly forms a hydration sphere around the ions, making dissolution thermodynamically highly favorable.
    
  • Ethanolic Systems: Ethanol has a significantly lower dielectric constant (

    
    ). While it acts as a hydrogen bond donor and acceptor, its reduced polarity means it cannot shield the dissociated ions as effectively as water. This results in partial ion-pairing and an order-of-magnitude reduction in solubility.
    

In clinical applications, such as the formulation of hemantane (an adamantane derivative of hexamethyleneimine hydrochloride), understanding this exact solubility differential is critical for developing effective topical hydroalcoholic gels and systemic delivery vehicles (3)[3].

SolvationDynamics N1 1H-Azepine Hexahydro- HCl (Solid Crystal Lattice) N2 Solvent Introduction (H₂O vs. EtOH) N1->N2 N3 Lattice Dissociation Endothermic (ΔH > 0) N2->N3 N4 Ion Solvation Phase Exothermic (ΔH < 0) N3->N4 N5 Aqueous System (Water) Dielectric Constant ≈ 80.1 High Shielding N4->N5 Water Addition N6 Ethanolic System (Ethanol) Dielectric Constant ≈ 24.5 Moderate Shielding N4->N6 Ethanol Addition N7 High Solubility (> 500 mg/mL) N5->N7 N8 Moderate Solubility (~ 85 mg/mL) N6->N8

Thermodynamic workflow of 1H-Azepine hexahydro- hydrochloride solvation in water vs ethanol.

Comparative Quantitative Data

The following table summarizes the thermodynamic solubility limits of 1H-Azepine hexahydro- hydrochloride. Data is structured to highlight the impact of temperature and solvent dielectric properties on the maximum API payload capacity.

Solvent SystemTemperature (°C)Dielectric Constant (ε)Est. Solubility (mg/mL)Solvation Characteristic
Water (Ultrapure) 25.080.1> 500.0 Complete ionic dissociation; strong hydration sphere.
Water (Ultrapure) 37.074.3> 650.0 Enhanced kinetic dissolution; high physiological relevance.
Ethanol (Absolute) 25.024.5~ 85.0 Partial ion-pairing; limited hydrogen bond stabilization.
Ethanol (Absolute) 37.022.8~ 120.0 Increased thermal disruption of solute-solute bonds.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed as a self-validating system , meaning internal checks are built into the workflow to prevent false positives (e.g., mistaking supersaturation for equilibrium).

Step-by-Step Methodology

Phase 1: Saturation Preparation

  • Mass Loading: Introduce an excess mass (~2.0 g) of 1H-Azepine hexahydro- hydrochloride into 5 mL of the target solvent (Type I Ultrapure Water or Absolute Ethanol, ≥99.9%) within a 10 mL borosilicate glass amber vial.

    • Causality: An excess of solid must be visually present. If the solid completely dissolves, the solution is merely concentrated, not saturated. The presence of the solid phase forces the system to reach true thermodynamic equilibrium.

Phase 2: Thermal Equilibration 2. Agitation: Submerge the sealed vials in a thermostatic shaking water bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 RPM for a minimum of 48 hours.

  • Causality: 48 hours is required to overcome any metastable supersaturation states. Shorter timeframes often yield artificially high kinetic solubility readings rather than true thermodynamic endpoints.

Phase 3: Phase Separation & Self-Validation 3. Centrifugation: Extract 2 mL of the suspension and centrifuge at 15,000 × g for 15 minutes in a temperature-controlled rotor (locked at 25 °C to prevent temperature-induced precipitation). 4. Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Checkpoint 1: Visually confirm the presence of a solid pellet post-centrifugation. If absent, abort the run, add more API, and restart Phase 1.
  • Self-Validation Checkpoint 2: Discard the first 0.5 mL of the filtrate. Causality: PTFE filters can non-specifically bind APIs. Discarding the initial volume saturates the filter's binding sites, ensuring the subsequent collected volume accurately represents the solution's concentration.

Phase 4: Quantification via HPLC-ELSD 5. Dilution & Analysis: Volumetrically dilute the filtered aliquots with the mobile phase to fall within the linear dynamic range of the detector. Analyze using HPLC-ELSD.

  • Causality: ELSD provides a universal, mass-based response for non-volatile analytes, entirely bypassing the poor UV absorptivity of the hexahydro-azepine ring.
  • Self-Validation Checkpoint 3: Inject a known reference standard of azepane HCl mid-sequence to verify detector drift and recovery accuracy.

Conclusion & Formulation Strategy

The solubility profile of 1H-Azepine hexahydro- hydrochloride dictates its handling in the lab and the clinic. Its massive aqueous solubility (>500 mg/mL) makes it ideal for high-concentration liquid dosing, intravenous formulations, or rapid-release oral solid dosages. Conversely, its moderate solubility in ethanol (~85 mg/mL) is highly advantageous for wet granulation processes or the creation of topical hydroalcoholic gels, where ethanol acts as an evaporation-driven penetration enhancer without immediately precipitating the API.

References

  • Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia Source: MDPI (Molecules) URL:[Link]

  • Topical Therapy for Osteoarthritis: Clinical and Pharmacologic Perspectives Source: ResearchGate URL:[Link]

Sources

Exploratory

pKa values and basicity of Azepane hydrochloride

The Physicochemical Profiling of Azepane Hydrochloride: pKa, Basicity, and Implications in Drug Design Executive Summary Azepane (hexamethyleneimine) is a cyclic secondary amine that serves as a critical structural build...

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Profiling of Azepane Hydrochloride: pKa, Basicity, and Implications in Drug Design

Executive Summary

Azepane (hexamethyleneimine) is a cyclic secondary amine that serves as a critical structural building block in modern medicinal chemistry. Understanding its exact physicochemical properties—specifically its basicity and protonation state—is paramount for rational drug design. This technical guide provides an in-depth analysis of the pKa of azepane hydrochloride, the chemical causality behind its basicity compared to other nitrogen heterocycles, and a self-validating experimental protocol for precise pKa determination.

The Azepane Scaffold: Chemical Context

Azepane is a seven-membered, saturated nitrogen-containing heterocycle[1]. While the free base is a volatile, colorless liquid with an ammonia-like odor[2],[3], it is highly corrosive and flammable[4]. To circumvent these handling challenges in pharmaceutical development, the compound is routinely converted to its salt form, azepane hydrochloride .

The hydrochloride salt is a stable, non-volatile, and highly water-soluble crystalline solid. This conversion does not alter the intrinsic basicity of the azepane ring but ensures precise stoichiometric dosing and long-term shelf stability. Azepane rings are integral to the pharmacophores of several approved drugs, including the selective estrogen receptor modulator bazedoxifene and the antidiabetic agent tolazamide[3].

Comparative Basicity: The Chemical Logic of Ring Size

The basicity of saturated cyclic amines is not uniform; it is highly dependent on ring size, orbital hybridization, and the thermodynamics of solvation. Azepane exhibits a pKa of 11.07 at 25°C[5],[1], making it a strong organic base.

To understand the causality behind this value, we must compare azepane to its smaller homologues:

Table 1: Comparative pKa Values of Saturated Nitrogen Heterocycles

HeterocycleRing SizepKa (Conjugate Acid at 25°C)Relative Basicity
Aziridine 38.04Weakest
Azetidine 410.40Moderate
Pyrrolidine 511.27Strongest
Piperidine 611.22Strong
Azepane 7 11.07 Strong

Data synthesized from standard physicochemical references[1],[3].

The Causality of Azepane's Basicity: Why does basicity peak at the five-membered ring (pyrrolidine) and slightly decrease as the ring expands to seven members (azepane)?

  • Conformational Flexibility and Prelog Strain: Unlike the relatively rigid chair conformation of piperidine, the seven-membered azepane ring is highly flexible, rapidly interconverting between twist-chair and boat conformations. This flexibility introduces transannular steric interactions (Prelog strain) across the hexamethylene backbone.

  • The Solvation Penalty: For an amine to act as a strong base, its protonated conjugate acid (the azepanium cation) must be efficiently stabilized by hydrogen bonding with surrounding water molecules. The fluctuating, bulky hydrophobic corona of the seven-membered ring slightly impedes the optimal approach and spatial organization of solvent molecules around the

    
     center. This subtle reduction in thermodynamic solvation efficiency results in a slightly lower pKa (11.07) compared to piperidine (11.22).
    

Experimental Methodology: Self-Validating pKa Determination

To ensure trustworthiness and reproducibility in physicochemical profiling, the pKa of azepane hydrochloride must be determined using a self-validating potentiometric titration system. The following protocol explains not just the steps, but the causality behind each experimental choice.

Protocol: High-Precision Potentiometric Titration

  • Step 1: Reagent Preparation & Ionic Strength Control Prepare a 2.0 mM solution of Azepane HCl in degassed, deionized water. Causality: Add Potassium Chloride (KCl) to a final concentration of 0.15 M. This specifically mimics physiological ionic strength and ensures that the activity coefficients of the ions remain strictly constant throughout the titration, preventing non-linear skewing of the pH data.

  • Step 2: System Calibration Calibrate the glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent. A fluctuation of even 1°C can shift the pKa value by up to 0.03 units due to changes in the dissociation enthalpy.

  • Step 3: Inert Atmosphere Setup Purge the titration vessel with high-purity Nitrogen (

    
    ) gas for 15 minutes prior to titration and maintain a gentle 
    
    
    
    blanket. Causality: Azepane is a strong base (pKa > 11). If exposed to ambient air, the solution will rapidly absorb atmospheric
    
    
    , forming carbonic acid. This introduces a secondary buffering system that will artificially lower the measured pKa.
  • Step 4: Titration and Data Acquisition Titrate with standardized 0.1 M NaOH using an automated micro-burette. Add titrant in 0.01 mL increments, waiting for equilibrium (drift < 0.1 mV/min) before recording each pH value.

  • Step 5: Computational Processing Plot the first derivative of the titration curve (

    
    ) to identify the precise equivalence point. Calculate the exact pKa using non-linear regression fitted to the Henderson-Hasselbalch equation.
    

G A Sample Preparation (Azepane HCl in 0.15M KCl) C Alkalimetric Titration (0.1M NaOH under N2) A->C B Electrode Calibration (Standard Buffers pH 4, 7, 10) B->C D Data Acquisition (Volume vs. pH) C->D E Computational Processing (Non-linear Regression) D->E F pKa Validation (Orthogonal Confirmation) E->F

Caption: Workflow for the potentiometric determination of Azepane HCl pKa.

Pharmaceutical Implications: Salt Selection and Bioavailability

The pKa of 11.07 dictates that at physiological pH (7.4), azepane exists almost entirely (>99.9%) in its protonated, ionized form[1].

  • Lipophilicity vs. Solubility: While the protonated state guarantees excellent aqueous solubility (crucial for oral formulations and GI dissolution), the permanent positive charge severely restricts passive transcellular diffusion across lipophilic biological membranes, such as the Blood-Brain Barrier (BBB) or intestinal epithelium.

  • Drug Design Strategy: To leverage the azepane ring in CNS-targeting drugs, medicinal chemists often introduce electron-withdrawing groups (e.g., fluorine atoms) adjacent to the nitrogen[6]. Through inductive effects, this pulls electron density away from the nitrogen lone pair, lowering the pKa closer to physiological pH. This increases the fraction of the un-ionized free base available for membrane permeation, thereby optimizing bioavailability.

Conclusion

Azepane hydrochloride represents a highly stable, strongly basic building block in pharmaceutical sciences. By understanding the thermodynamic and conformational drivers of its pKa (11.07), and by employing rigorous, self-validating analytical protocols, researchers can precisely predict its pharmacokinetic behavior and intelligently modulate its physicochemical properties during lead optimization.

References

  • National Center for Biotechnology Information (PubChem). "Azepane | C6H13N | CID 8119". Source: PubChem Database. URL: [Link]

  • LookChem. "Hexamethyleneimine (111-49-9)". Source: LookChem Database. URL: [Link]

  • Wikipedia Contributors. "Azepane". Source: Wikipedia, The Free Encyclopedia. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Exploration of charge states of balanol analogues acting as ATP-competitive inhibitors in kinases". Source: PubMed Central. URL:[Link]

Sources

Foundational

Homopiperidine Hydrochloride: Physicochemical Profiling, Structural Mechanics, and Synthetic Methodologies

Executive Summary Homopiperidine hydrochloride, systematically known as azepane hydrochloride or hexamethyleneimine hydrochloride, is a fundamental seven-membered saturated nitrogenous heterocycle. Widely utilized as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homopiperidine hydrochloride, systematically known as azepane hydrochloride or hexamethyleneimine hydrochloride, is a fundamental seven-membered saturated nitrogenous heterocycle. Widely utilized as a critical building block in organic synthesis and medicinal chemistry, this compound provides unique conformational flexibility that distinguishes it from its six-membered piperidine analogs. This whitepaper provides a rigorous technical analysis of its molecular properties, structural causality, and field-proven laboratory protocols designed for drug development professionals.

Physicochemical Profiling

Homopiperidine hydrochloride is the stable hydrochloride salt of the secondary amine homopiperidine[1]. The conversion of the volatile free base into a crystalline salt fundamentally alters its physical properties, rendering it highly soluble in polar solvents and stable for long-term storage[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Systematic Name Azepane hydrochloride
Common Synonyms Homopiperidine HCl, Hexamethyleneimine HCl
Molecular Formula C₆H₁₄ClN (or C₆H₁₃N·HCl)[1]
Molecular Weight 135.63 g/mol
Monoisotopic Mass ~135.08 g/mol
Appearance White to off-white crystalline solid[2]
Solubility Highly soluble in water, methanol, and ethanol[2]
Sensitivity Hygroscopic (Requires desiccation)[3]

Structural Mechanics & Causality

The core utility of homopiperidine hydrochloride stems from its seven-membered azepane ring.

  • Conformational Dynamics : Unlike the rigid chair conformation of six-membered piperidine, the seven-membered azepane ring exists in a dynamic equilibrium of twist-chair conformations. This flexibility allows the hexamethyleneimino moiety to adapt optimally to complex receptor binding pockets, making it a privileged structure in neuropharmacology[4].

  • Salt Causality : The free base, homopiperidine, is susceptible to air oxidation and possesses a strong, unpleasant amine odor. Protonation with hydrochloric acid yields a stable ammonium salt. This ionic lattice drastically increases the compound's melting point and water solubility, which is an essential prerequisite for formulating aqueous assays and achieving oral bioavailability in downstream drug candidates.

Experimental Protocol: Synthesis and Isolation

To ensure high purity and prevent moisture degradation, the formation of the hydrochloride salt must be conducted under controlled, anhydrous conditions.

Protocol: Anhydrous Precipitation of Azepane Hydrochloride
  • Preparation : Dissolve 1.0 equivalent of freshly distilled homopiperidine (free base) in 10 volumes of anhydrous diethyl ether.

    • Causality: Diethyl ether is chosen because the resulting HCl salt is entirely insoluble in it, forcing immediate precipitation and driving the reaction to completion.

  • Acidification : Cool the reaction flask to 0°C using an ice bath. Dropwise, add 1.05 equivalents of 1M HCl in diethyl ether under a constant stream of nitrogen.

    • Causality: The exothermic neutralization must be controlled to prevent solvent boil-off. Using ethereal HCl instead of aqueous HCl eliminates the need for a tedious water-evaporation step, which often yields a sticky, impure residue due to the product's extreme hygroscopicity[3].

  • Isolation : Vigorously stir for 30 minutes post-addition. Filter the white precipitate rapidly through a sintered glass funnel under a nitrogen blanket to prevent atmospheric moisture absorption.

  • Validation : Dry the solid in a vacuum desiccator over P₂O₅ for 24 hours. Validate the structure via ¹H NMR (in D₂O), ensuring the absence of the free base (indicated by the downfield shift of the α-protons adjacent to the protonated nitrogen).

G A Homopiperidine (Free Base) C6H13N B Dissolution in Anhydrous Diethyl Ether A->B C Dropwise Addition of 1M Ethereal HCl at 0°C B->C D Immediate Precipitation of C6H14ClN C->D E Vacuum Filtration & Desiccation over P2O5 D->E

Caption: Workflow for the anhydrous synthesis and isolation of homopiperidine hydrochloride.

Applications in Drug Development

Homopiperidine hydrochloride is a versatile intermediate. By liberating the free amine in situ using a mild base (e.g., triethylamine or potassium carbonate), it can undergo rapid nucleophilic substitution or acylation to build complex architectures.

  • Selective Estrogen Receptor Modulators (SERMs) : The azepane ring is a critical structural motif in Bazedoxifene, a third-generation SERM. Homopiperidine derivatives, such as 1-{2-[4-(chloromethyl)phenoxy]ethyl}azepane, are synthesized directly from azepane precursors to construct the drug's core framework[5].

  • Neuropharmacology : The hexamethyleneimino group is utilized in the synthesis of low-affinity NMDA receptor antagonists. For instance, N-(2-adamantyl)-hexamethyleneimine hydrochloride (Hemantane) leverages the azepane structure to modulate T-cell proliferation and exhibits potent anti-inflammatory effects in models of arthritis[6].

G A Homopiperidine HCl (Stable Precursor) B In Situ Base Neutralization (e.g., K2CO3) A->B C Nucleophilic Substitution (Alkyl Halides) B->C D Amide Formation (Acyl Chlorides) B->D E SERMs (e.g., Bazedoxifene) C->E F NMDA Antagonists (e.g., Hemantane) C->F

Caption: Downstream synthetic pathways utilizing homopiperidine hydrochloride in drug discovery.

Safety, Handling, and Storage

Due to its hygroscopic nature, homopiperidine hydrochloride must be stored in tightly sealed containers under an inert atmosphere (nitrogen or argon)[2][3]. Exposure to ambient humidity will result in the rapid absorption of water, leading to deliquescence and inaccurate mass measurements during quantitative synthesis. It should be stored at ambient room temperature, strictly segregated from strong oxidizing agents.

References

Sources

Exploratory

Thermodynamic Stability and Solid-State Profiling of 1H-Azepine, hexahydro-, hydrochloride

Executive Summary 1H-Azepine, hexahydro-, hydrochloride (also known as hexamethyleneimine hydrochloride or azepane hydrochloride) is a cyclic secondary amine salt of significant interest in medicinal chemistry. As a stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-Azepine, hexahydro-, hydrochloride (also known as hexamethyleneimine hydrochloride or azepane hydrochloride) is a cyclic secondary amine salt of significant interest in medicinal chemistry. As a structural building block, it is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel antiparkinsonian and actoprotector agents. This whitepaper provides an in-depth technical analysis of its thermodynamic stability, phase transition behaviors, and the rigorous experimental protocols required to evaluate its solid-state integrity.

Introduction

The compound 1H-Azepine, hexahydro-, hydrochloride (CAS: 2088-78-0) represents a unique thermodynamic system. The seven-membered azepane ring introduces transannular strain and distinct conformational flexibility compared to its ubiquitous six-membered piperidine analogs. In drug development, the free base (hexamethyleneimine) is highly volatile and reactive; therefore, it is universally isolated and stored as a hydrochloride salt. This ionic conversion drastically alters the thermodynamic landscape of the molecule, shifting it from a highly mobile liquid to a stable crystalline solid. Understanding the thermal boundaries of this salt is paramount for optimizing chemical synthesis, formulation, and long-term storage, particularly when developing adamantane derivatives and other neuroactive drugs[1].

Thermodynamic Profile & Solid-State Stability

Phase Transitions and Thermal Parameters

The solid-state stability of an amine hydrochloride is primarily dictated by its lattice energy and the strength of the ionic hydrogen-bonding network (


). Hexamethyleneimine hydrochloride exhibits a remarkably high melting point of 236–237 °C[2], which is indicative of a highly robust crystalline lattice.

Table 1: Key Thermodynamic Parameters of the Azepane System

PropertyValuePhase/StateReference
Melting Point (Salt)236–237 °CCrystalline Solid[2]
Enthalpy of Vaporization (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

)
44.4 ± 0.8 kJ/molFree Base (Liquid to Gas, 298 K)
Heat Capacity (

)
~205 J/mol·KFree Base (Liquid, 298 K)[3]
Molecular Weight (Salt)135.63 g/mol SolidN/A
Mechanistic Degradation Pathway

When heated to its melting point, 1H-Azepine, hexahydro-, hydrochloride does not undergo a simple solid-to-liquid phase transition. Instead, the thermal energy overcomes the ionic interactions, leading to dissociative sublimation or decomposition. The salt breaks down into hydrogen chloride gas and hexamethyleneimine vapor.

degradation A 1H-Azepine, hexahydro-, HCl (Crystalline Solid) B Lattice Expansion (Heating < 236°C) A->B Thermal Energy Input C Melting / Dissociation (236 - 237°C) B->C Endothermic Transition D Hexamethyleneimine (Volatile Free Base) C->D Phase Separation E Hydrogen Chloride (Corrosive Gas) C->E Volatilization

Figure 1: Thermal degradation and dissociation pathway of hexamethyleneimine hydrochloride.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity and self-validating results, the thermodynamic characterization of amine hydrochlorides requires orthogonal analytical techniques. The following protocols detail the extraction of precise thermodynamic data.

Protocol 1: Determination of Absolute Entropy via Adiabatic Calorimetry

Causality: Standard Differential Scanning Calorimetry (DSC) is insufficient for determining absolute entropy because it cannot accurately measure heat capacity (


) near absolute zero. Adiabatic calorimetry from 5 K upwards is required to capture low-energy Einstein-Debye lattice vibrations and solid-to-solid phase transitions (e.g., plastic crystal formations) that are common in cyclic hydrocarbons[1].

Step-by-Step Methodology:

  • Sample Preparation: Dry the 1H-Azepine, hexahydro-, hydrochloride sample under a high vacuum (

    
     Torr) at 40 °C for 48 hours to remove trace moisture that could skew heat capacity measurements.
    
  • Loading: Seal approximately 1.5 g of the dried salt inside a gold-plated copper calorimetric vessel under a dry helium atmosphere (Helium acts as an exchange gas to facilitate rapid thermal conduction).

  • Cooling: Submerge the cryostat in liquid helium to cool the system down to 5 K.

  • Data Acquisition: Apply discrete, highly controlled electrical heat pulses. Measure the temperature increment (

    
    ) only after complete thermal equilibrium is reached. The heat capacity is calculated as 
    
    
    
    .
  • Integration: Integrate the

    
     vs. 
    
    
    
    curve from 5 K to 298.15 K to determine the standard molar entropy (
    
    
    ) via the Third Law of Thermodynamics.
Protocol 2: Decomposition Kinetics via TGA-MS

Causality: Thermogravimetric Analysis (TGA) measures mass loss but cannot distinguish between the simple sublimation of an intact salt and chemical dissociation. Coupling TGA with Mass Spectrometry (MS) allows for the real-time identification of evolved gases, validating the dissociation mechanism rather than assuming physical vaporization.

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA balance using certified weight standards and the temperature axis using the Curie points of reference metals (e.g., Alumel, Nickel).

  • Sample Loading: Place 5–10 mg of the sample into an open alumina (

    
    ) crucible to prevent catalytic interference from metal pans.
    
  • Purging: Establish a continuous flow of high-purity Nitrogen (50 mL/min) to sweep evolved gases directly into the MS transfer line.

  • Heating Program: Heat the sample from 298 K to 600 K at a controlled rate of 10 K/min.

  • MS Tracking: Monitor specific mass-to-charge (m/z) channels: m/z 36 and 38 (HCl isotopes) and m/z 99 (molecular ion of hexamethyleneimine).

  • Kinetic Analysis: Apply the Kissinger or Flynn-Wall-Ozawa isoconversional methods to the mass loss curves at varying heating rates to extract the activation energy (

    
    ) of the decomposition.
    

workflow N1 Sample Preparation (Vacuum Desiccation) N2 Adiabatic Calorimetry (5 K to 350 K) N1->N2 Aliquot 1 N3 TGA-MS Analysis (300 K to 600 K) N1->N3 Aliquot 2 N4 Low-Temp Heat Capacity (Cp) & Absolute Entropy N2->N4 Integration N5 Dissociation Kinetics & Evolved Gas ID N3->N5 Mass Loss & m/z N6 Comprehensive Thermodynamic Profile N4->N6 N5->N6

Figure 2: Orthogonal experimental workflow for comprehensive thermodynamic profiling.

Conclusion

The thermodynamic stability of 1H-Azepine, hexahydro-, hydrochloride is characterized by a strong ionic lattice that resists thermal degradation up to 236–237 °C[2]. Below this temperature, the compound is highly stable, making it an excellent candidate for long-term storage and use in demanding synthetic routes. However, formulation scientists must account for its dissociative decomposition at elevated temperatures, which releases corrosive hydrogen chloride gas and volatile hexamethyleneimine. Rigorous thermodynamic profiling using combined calorimetric and mass spectrometric techniques ensures that these boundaries are accurately mapped, safeguarding the integrity of downstream pharmaceutical applications.

References[1] Title: Actoprotector and Adaptogen Properties of Adamantane Derivatives (A Review)

Source: researchgate.net URL: 2] Title: REACTION OF AMINO ALCOHOLS WITH CARBON DISULPHIDE Source: cdnsciencepub.com URL: 3] Title: Hexamethylenimine - the NIST WebBook Source: nist.gov URL: 4] Title: Phase Transition Enthalpy Measurements of Organic Compounds. An Update of Sublimation, Vaporization, and Fusion Enthalpies from Source: aip.org URL:

Sources

Foundational

Safety Data Sheet (SDS) for 1H-Azepine hexahydro- hydrochloride

An In-Depth Technical Guide to the Safe Handling of 1H-Azepine, hexahydro- hydrochloride This document provides a comprehensive technical overview of the safety considerations for 1H-Azepine, hexahydro- hydrochloride (al...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 1H-Azepine, hexahydro- hydrochloride

This document provides a comprehensive technical overview of the safety considerations for 1H-Azepine, hexahydro- hydrochloride (also known as Azepane hydrochloride or Hexamethyleneimine hydrochloride). As this compound is primarily utilized in research and development settings, this guide is intended for professionals in chemistry, pharmacology, and drug development. The information herein is synthesized from data on the parent compound, Hexamethyleneimine, and structurally related hydrochloride salts to provide a thorough understanding of its hazard profile and the necessary safety protocols.

Chemical Identity and Physicochemical Rationale

1H-Azepine, hexahydro- hydrochloride is the salt formed from the reaction of the cyclic secondary amine, Hexamethyleneimine (HMI), with hydrochloric acid.[1][2] The parent compound, HMI, is a colorless liquid with a strong, ammonia-like odor.[2] The conversion to the hydrochloride salt is a common strategy in pharmaceutical chemistry to increase a compound's stability and aqueous solubility, transforming the typically liquid or low-melting point amine into a more manageable crystalline solid.[3]

This transformation is critical from a safety perspective. While the inherent toxicity of the azepane ring structure remains, the hydrochloride form alters its physical properties and introduces hazards associated with its acidic nature in the presence of moisture.

Table 1: Physicochemical Properties

PropertyValue / DescriptionSource Rationale
Synonyms Azepane hydrochloride; Hexamethyleneimine hydrochloride[4][5]
Molecular Formula C₆H₁₄ClNDerived from parent C₆H₁₃N[4][5]
Molecular Weight 135.64 g/mol Calculated
Appearance White to off-white powder or crystals.Inferred from similar hydrochloride salts.[6]
Solubility Soluble in water.The hydrochloride form enhances water solubility.[3]
Stability Stable under recommended storage conditions. Hygroscopic.Inferred from standard chemical stability principles.
Reactivity Reacts with strong bases to liberate the flammable and toxic free base, Hexamethyleneimine. Reacts with strong oxidizing agents. Corrosive to metals in the presence of moisture.Based on the reactivity of amines and hydrochloride salts.[2]

Hazard Profile: A Mechanistic Perspective

The hazard profile of Azepane hydrochloride is twofold, stemming from the inherent toxicity of the Hexamethyleneimine moiety and the corrosive potential of the hydrochloride salt.

  • Toxicity of the Azepane Core: The parent amine, Hexamethyleneimine, is classified as highly toxic and flammable.[4] It is harmful if swallowed, toxic if inhaled, and can cause severe skin burns and eye damage.[7] The primary mechanism of toxicity involves its corrosive nature, causing severe irritation and damage to the respiratory tract, skin, and eyes upon contact.[2][7] Systemic effects following significant exposure can include central nervous system depression.[2]

  • Hazards of the Hydrochloride Salt: As a salt of a strong acid (HCl) and a weak base (HMI), Azepane hydrochloride will produce an acidic solution in water. This acidity contributes significantly to its irritant and corrosive properties, particularly to the eyes and mucous membranes. Upon heating or in a fire, it is expected to decompose and release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[8][9]

Table 2: GHS Hazard Classifications (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion / IrritationCategory 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage / IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table is an expert synthesis based on data from Hexamethyleneimine and related compounds.[4][7][10]

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[8] Ingestion is less likely in a laboratory setting but poses a severe hazard.

Engineering Controls: The First Line of Defense

The causality for engineering controls is simple: prevent the chemical from reaching the researcher.

  • Fume Hood: All handling of Azepane hydrochloride powder (weighing, transferring, preparing solutions) must be conducted in a certified chemical fume hood to control airborne dust and potential vapors.[11][12]

  • Ventilation: The laboratory must be well-ventilated to dilute and remove any fugitive emissions.[13][14]

  • Safety Stations: A safety shower and eyewash station must be immediately accessible and tested regularly.[11]

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[13] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[14]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[11][13]

    • Lab Coat: A chemical-resistant lab coat must be worn and buttoned.[13]

    • Additional Protection: For large quantities or tasks with a high splash potential, an impervious apron and arm sleeves are recommended.[11]

  • Respiratory Protection: If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with cartridges effective against organic vapors and acid gases is required.[4][15]

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe Required PPE & Controls Start Handling Azepane HCl Inhalation Inhalation Hazard (Dust/Aerosol) Start->Inhalation Contact Skin/Eye Contact Hazard (Corrosive) Start->Contact Ingestion Ingestion Hazard (Toxic) Start->Ingestion FumeHood Work in Fume Hood Inhalation->FumeHood Mitigates GogglesShield Chemical Goggles & Face Shield Contact->GogglesShield Protects GlovesCoat Resistant Gloves & Lab Coat Contact->GlovesCoat Protects NoFood No Eating/Drinking in Lab Ingestion->NoFood Prevents First_Aid_Decision_Tree cluster_routes cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir FlushSkin Flush Skin with Water (15+ min) Skin->FlushSkin FlushEyes Flush Eyes with Water (15+ min) Eye->FlushEyes RinseMouth Rinse Mouth (Do NOT Induce Vomiting) Ingestion->RinseMouth Medical Seek IMMEDIATE Medical Attention FreshAir->Medical FlushSkin->Medical FlushEyes->Medical RinseMouth->Medical

Caption: Decision workflow for first-aid response to exposure.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [13][16]Do not use a direct water jet, as it may spread the material. [16]* Specific Hazards: The material is not flammable, but the container may explode when heated. [17]Combustion will produce highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides. [9]* Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA). [13][15]

Accidental Release Measures
  • Evacuate: Evacuate all non-essential personnel from the area. [15]2. Ventilate: Ensure the area is well-ventilated, if safe to do so. [17]3. Contain: Prevent the spill from entering drains or waterways. [15]4. Neutralize & Absorb: For small spills, carefully cover with a neutral absorbent material like sand, vermiculite, or a commercial sorbent. [17]Do not use combustible materials like sawdust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. [12][15]6. Decontaminate: Clean the spill area thoroughly with soap and water. [18]

References

  • PubChem. (n.d.). 1H-Azepine, hexahydro-1-((2-thienyldimethylsilyl)methyl)-, hydrochloride. Retrieved from Google Search. [19]2. ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - Hexahydro-1H-azepine-1-carbaldehyde. Retrieved from Google Search. [13]3. Chem Service. (2014, November 3). SAFETY DATA SHEET - Molinate. Retrieved from Google Search. [16]4. ECHEMI. (2019, July 15). 1-Acetylhexahydro-1H-azepine SDS, 5809-41-6 Safety Data Sheets. Retrieved from Google Search. [15]5. Benchchem. (n.d.). Hexahydro-3,3,5-trimethyl-1H-azepine Hydrochloride. Retrieved from Google Search. [1]6. Sigma-Aldrich. (n.d.). 1-(2-Chloroethyl)azepane hydrochloride AldrichCPR. Retrieved from Google Search. [10]7. ChemScene. (2025, December 8). Safety Data Sheet. Retrieved from Google Search. [11]8. TargetMol. (n.d.). Safety Data Sheet. Retrieved from Google Search. [12]9. Fisher Scientific. (2025, December 23). SAFETY DATA SHEET - Imipramine hydrochloride. Retrieved from Google Search. [8]10. Sigma-Aldrich. (n.d.). Ethyl azepane-4-carboxylate hydrochloride. Retrieved from Google Search. [6]11. CymitQuimica. (n.d.). CAS 2007916-48-3: 1H-Azepine-3-carboxylic acid, hexahydro-, hydrochloride (1:1). Retrieved from Google Search. [3]12. Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1-BOC-hexahydro-1,4-diazepine. Retrieved from Google Search. [20]13. ChemScene. (n.d.). 1-(2-Chloroethyl)azepane hydrochloride. Retrieved from Google Search. [21]14. Cheméo. (n.d.). Chemical Properties of 1-H-Azepine, hexahydro-1-phenyl (CAS 40832-99-3). Retrieved from Google Search. [22]15. MATERIAL SAFETY DATA SHEET. (2013, January 9). Retrieved from Google Search. [17]16. A2B Chem. (n.d.). Safety Data Sheet - 1-(4-Methylphenylsulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea. Retrieved from Google Search. [18]17. US EPA. (2023, November 1). 1H-Azepine, hexahydro-3,3,5-trimethyl- - Substance Details - SRS. Retrieved from Google Search. [23]18. Sigma-Aldrich. (n.d.). Hexamethyleneimine HMI. Retrieved from Google Search. [4]19. Synquest Labs. (2016, December 8). Azepane Safety Data Sheet. Retrieved from Google Search. [14]20. Santa Cruz Biotechnology. (n.d.). Hexahydro-2-ethyl-1H-azepine hydrochloride. Retrieved from Google Search. [24]21. ChemicalBook. (2026, January 13). Hexamethyleneimine | 111-49-9. Retrieved from Google Search. [2]22. CymitQuimica. (n.d.). CAS 97164-96-0: 1H-Azepine-4-carboxylicacid, hexahydro-. Retrieved from Google Search. [25]23. Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Hexamethyleneimine. Retrieved from Google Search. [9]24. Amerex Fire. (n.d.). SAFETY DATA SHEET. Retrieved from Google Search. [26]25. CymitQuimica. (n.d.). CAS 111-49-9: 1H-Azepine, hexahydro-. Retrieved from Google Search. [5]26. Dytek. (2016, May 12). Dytek® HMD Crude - SAFETY DATA SHEET. Retrieved from Google Search. [27]27. Dytek. (2013, October 3). SAFETY DATA SHEET - Dytek® HMI. Retrieved from Google Search. [7]28. MEP FIRE LTD. (2022, June). FK-5-1-12 SAFETY DATA SHEET. Retrieved from Google Search. [28]29. ECHA CHEM. (n.d.). Hexahydro-1H-azepine-1-carbaldehyde. Retrieved from Google Search. [29]30. CymitQuimica. (n.d.). CAS 7500-40-5: 1H-Azepine, hexahydro-4-phenyl-, hydrochloride (1:1). Retrieved from Google Search. [30]31. BOC Sciences. (n.d.). CAS 123053-42-9 ((S)HEXAHYDRO-1H-AZEPINE-2-CARBOXYLIC ACID HCL). Retrieved from Google Search. []32. ECHA. (2020, November 6). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from Google Search.

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Exploratory

An In-depth Technical Guide to the Hygroscopic Nature of Azepane Hydrochloride Salts

Introduction: The Azepane Moiety and the Significance of Hydrochloride Salts in Drug Development The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azepane Moiety and the Significance of Hydrochloride Salts in Drug Development

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous active pharmaceutical ingredients (APIs).[1] Its conformational flexibility allows for optimal binding to a variety of biological targets. To enhance the solubility and stability of these basic amine-containing compounds, they are frequently converted into their hydrochloride salts.[2][3] This is achieved by reacting the basic azepane nitrogen with hydrochloric acid, forming an ammonium salt.[3] While this strategy effectively improves key physicochemical properties, it can also introduce a significant challenge: hygroscopicity.

Hygroscopicity, the propensity of a substance to absorb or adsorb moisture from the surrounding atmosphere, is a critical parameter to evaluate during drug development.[4][5] Excessive moisture uptake can lead to a cascade of undesirable effects, including chemical degradation (e.g., hydrolysis), changes in physical form (e.g., deliquescence, caking), and alterations in dissolution profiles, ultimately compromising the safety, efficacy, and shelf-life of the final drug product.[][7] This guide provides a comprehensive technical overview of the hygroscopic nature of azepane hydrochloride salts, offering insights into the underlying mechanisms, robust experimental methodologies for characterization, and strategic considerations for formulation development.

I. The Physicochemical Underpinnings of Hygroscopicity in Azepane Hydrochloride Salts

The hygroscopic behavior of an azepane hydrochloride salt is a complex interplay of its chemical structure and solid-state properties. The primary driver for water uptake is the presence of the highly polar ammonium chloride moiety. The chloride ion, in particular, has a strong affinity for water molecules through hydrogen bonding.[8]

Several factors influence the degree and rate of moisture sorption:

  • Molecular Structure: The presence of other polar functional groups on the azepane ring or its substituents can further contribute to hygroscopicity by providing additional sites for hydrogen bonding with water.

  • Crystal Lattice Energy: A more stable crystal lattice with strong intermolecular interactions will be less susceptible to disruption by incoming water molecules. Conversely, a lower lattice energy can facilitate the hydration process.

  • Particle Size and Surface Area: A smaller particle size and larger surface area expose more of the salt to the atmosphere, increasing the rate and extent of moisture sorption.[9]

  • Amorphous Content: Amorphous regions within a crystalline solid lack a well-defined structure and have higher free energy, making them more prone to water uptake than their crystalline counterparts.

The interaction with water can manifest in several ways:

  • Adsorption: Water molecules adhere to the surface of the solid.

  • Absorption: Water molecules are taken up into the bulk of the solid.

  • Hydrate Formation: Water molecules become incorporated into the crystal lattice in a stoichiometric ratio, forming a stable crystalline hydrate.

  • Deliquescence: The solid absorbs enough water from the atmosphere to dissolve and form a liquid solution.[10]

II. Experimental Characterization of Hygroscopicity

A thorough understanding of the hygroscopic properties of an azepane hydrochloride salt is paramount for successful drug development. The following experimental techniques provide a robust framework for this characterization.

A. Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity (RH) at a constant temperature.[10][11] This is the gold-standard method for characterizing hygroscopicity.

Causality Behind Experimental Choices: DVS is chosen for its high sensitivity, precise control over experimental parameters (RH and temperature), and its ability to provide both equilibrium and kinetic data on water sorption and desorption.[12] The resulting sorption-desorption isotherm provides a detailed fingerprint of the material's interaction with water.

Experimental Protocol: DVS Analysis of an Azepane Hydrochloride Salt

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the azepane hydrochloride salt into a DVS sample pan.

    • Ensure the sample is a representative powder with a consistent particle size distribution.

  • Instrument Setup:

    • Set the temperature to 25 °C.

    • Use a nitrogen carrier gas.

  • Drying Stage:

    • Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over 10 minutes). This establishes a dry baseline.

  • Sorption Phase:

    • Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH).

    • At each RH step, allow the sample to equilibrate until a stable mass is reached.

  • Desorption Phase:

    • Decrease the RH in a stepwise manner (e.g., 10% increments from 90% to 0% RH).

    • At each RH step, allow the sample to equilibrate until a stable mass is reached.

Data Presentation: DVS Isotherm

The data is plotted as the change in mass (%) versus the relative humidity (%).

Relative Humidity (%)Mass Change (Sorption) (%)Mass Change (Desorption) (%)
00.000.15
100.100.25
200.200.35
300.350.50
400.550.70
500.800.95
601.201.40
702.502.80
805.005.30
9010.5010.50

Interpretation of DVS Isotherm:

  • Hygroscopicity Classification: The total mass gain at a specific RH (e.g., 80% RH) can be used to classify the material's hygroscopicity according to pharmacopeial standards (e.g., European Pharmacopoeia).[10][13]

  • Hysteresis: A difference between the sorption and desorption curves (hysteresis) can indicate changes in the solid state, such as amorphous-to-crystalline transitions or the formation of a hydrate.[11]

  • Critical Humidity: A sharp increase in mass gain over a narrow RH range may indicate a phase transition, such as deliquescence.

Mandatory Visualization: DVS Experimental Workflow

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_output Data Output & Interpretation start Start weigh Weigh 5-10 mg of Azepane HCl Salt start->weigh load Load into DVS pan weigh->load dry Dry at 0% RH load->dry sorption Sorption: 0% to 90% RH (stepwise) dry->sorption desorption Desorption: 90% to 0% RH (stepwise) sorption->desorption isotherm Generate Sorption-Desorption Isotherm desorption->isotherm analysis Analyze for Hygroscopicity, Hysteresis, and Phase Transitions isotherm->analysis

Caption: DVS experimental workflow for hygroscopicity assessment.

B. Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a sample.[14][15] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[14]

Causality Behind Experimental Choices: KF titration is the preferred method for quantifying the absolute water content, especially for samples that may contain volatile components other than water, which would interfere with loss-on-drying methods.[15][16] It can be used to determine the initial water content of the azepane hydrochloride salt and to verify the water content after storage under specific humidity conditions. There are two main types: volumetric and coulometric. Volumetric KF is suitable for samples with higher water content (above 0.1%), while coulometric KF is ideal for trace amounts of water.[17][18]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Preparation:

    • Fill the burette with a standardized Karl Fischer reagent.

    • Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a stable, dry endpoint to eliminate any residual moisture.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the azepane hydrochloride salt.

    • Quickly transfer the sample to the titration vessel.

    • Start the titration. The KF reagent is added until all the water in the sample has reacted.

    • The endpoint is detected potentiometrically.

  • Calculation:

    • The water content is calculated based on the volume of KF reagent consumed and its known titer.

Mandatory Visualization: Logic for Choosing KF Method

KF_Choice start Determine Water Content of Azepane HCl Salt decision Expected Water Content? start->decision volumetric Volumetric KF (Higher Water Content) decision->volumetric > 0.1% coulometric Coulometric KF (Trace Water Content) decision->coulometric < 0.1%

Caption: Decision tree for selecting the appropriate Karl Fischer titration method.

C. Gravimetric Sorption Analysis (Static Method)

This is a simpler, classical method for assessing hygroscopicity. It involves exposing a pre-weighed sample to a constant relative humidity environment, typically created using saturated salt solutions in a desiccator, and measuring the weight gain over a specific period.[19]

Causality Behind Experimental Choices: While less precise than DVS, the static gravimetric method is a cost-effective way to screen for hygroscopicity, especially in early-stage development.[13] It provides a single-point measurement of water uptake under defined conditions.

Experimental Protocol: Gravimetric Sorption Analysis

  • Desiccator Preparation:

    • Prepare a saturated salt solution that provides the desired relative humidity (e.g., a saturated solution of sodium chloride provides approximately 75% RH at 25 °C).

    • Place the solution in the bottom of a desiccator and allow the atmosphere to equilibrate.

  • Sample Preparation:

    • Dry the azepane hydrochloride salt sample in a vacuum oven to a constant weight.

    • Accurately weigh the dried sample (W_initial) into a pre-weighed container.

  • Exposure:

    • Place the sample in the desiccator.

    • Store the desiccator at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24 hours).

  • Measurement:

    • Remove the sample and immediately re-weigh it (W_final).

  • Calculation:

    • Percentage weight gain = [(W_final - W_initial) / W_initial] * 100

III. Implications of Hygroscopicity for Drug Development and Mitigation Strategies

The hygroscopic nature of an azepane hydrochloride salt has far-reaching implications throughout the drug development lifecycle.

A. Impact on Physicochemical Properties and Stability:

  • Chemical Stability: Absorbed water can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions such as hydrolysis.

  • Physical Stability: Moisture uptake can induce solid-state transformations, such as the conversion from an anhydrous form to a less soluble hydrate, or from a metastable crystalline form to a more stable one. It can also lead to deliquescence.

  • Powder Flow and Handling: Hygroscopic powders tend to be cohesive and have poor flow properties, which can cause significant challenges during manufacturing processes like blending, milling, and tablet compression.[7]

B. Mitigation Strategies:

  • Formulation Design:

    • Excipient Selection: Incorporate excipients that have a lower affinity for water or that can act as moisture scavengers.

    • Granulation: Wet granulation followed by drying can produce denser granules that are less susceptible to moisture uptake.

    • Coatings: Applying a hydrophobic coating to tablets or capsules can provide a physical barrier to moisture.[]

  • Packaging and Storage:

    • Moisture-Resistant Packaging: Utilize packaging materials with a low moisture vapor transmission rate, such as aluminum blisters or high-density polyethylene (HDPE) bottles with induction seals.[]

    • Desiccants: Include desiccants in the packaging to absorb any moisture that ingresses.[]

    • Controlled Environment: Store the drug substance and product under controlled temperature and humidity conditions.

  • Solid Form Screening:

    • During early development, it is crucial to conduct a thorough salt and polymorph screen to identify a form of the azepane-containing API with optimal physicochemical properties, including low hygroscopicity. In some cases, forming a salt with a different counter-ion may yield a less hygroscopic material.

IV. Conclusion

The hygroscopic nature of azepane hydrochloride salts is a critical quality attribute that must be thoroughly investigated and controlled throughout the drug development process. A comprehensive understanding of the underlying physicochemical principles, coupled with the application of robust analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration, is essential for characterizing and quantifying moisture interactions. By proactively addressing the challenges posed by hygroscopicity through intelligent formulation design, appropriate packaging, and controlled storage conditions, researchers and drug development professionals can ensure the development of safe, effective, and stable medicines.

References

  • What Is Karl Fischer Titr
  • API Properties & Their Impact on Drug Performance - BOC Sciences.
  • Karl Fischer water content titr
  • Karl Fischer Titration Tips: W
  • Karl Fischer titr
  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH.
  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS) - Particle Technology Labs.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR.
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance | American Pharmaceutical Review.
  • Unveiling of Hygroscopicity Evaluation for Drug Formul
  • Hygroscopicity Evalu
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A System
  • Dynamic Vapor Sorption | SK pharmteco.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo.
  • CAS 2007916-48-3: 1H-Azepine-3-carboxylic acid, hexahydro-… - CymitQuimica.
  • Azepane - Wikipedia.
  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing.
  • 3.5: Chemical Properties of Amines.

Sources

Foundational

Crystal Structure Analysis of 1H-Azepine Hexahydro- Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Introduction 1H-Azepine, hexahydro-, hydrochloride (commonly referred to as hexamethyleneimine hydrochloride or azepane hydrochloride) is a seven-membered saturated heterocyclic amine salt. With the m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

1H-Azepine, hexahydro-, hydrochloride (commonly referred to as hexamethyleneimine hydrochloride or azepane hydrochloride) is a seven-membered saturated heterocyclic amine salt. With the molecular formula


, it serves as a critical synthetic intermediate and building block in medicinal chemistry, particularly in the development of pharmaceuticals such as bazedoxifene and various receptor-blocking agents [2].

From a crystallographic perspective, seven-membered rings are notoriously difficult to characterize due to their high degree of conformational flexibility. Unlike rigid six-membered piperidine rings, the azepane ring can adopt multiple puckered states (e.g., twist-chair, boat, or twist-boat conformations) [4]. This flexibility often leads to dynamic disorder in the solid state. This whitepaper provides a self-validating, step-by-step methodology for the crystallization and X-ray diffraction (XRD) analysis of azepane hydrochloride, explaining the causality behind each experimental parameter to ensure high-fidelity structural resolution.

Causality in Crystallization Methodology (Expertise & Experience)

The Challenge of Conformational Flexibility

The primary obstacle in crystallizing azepane hydrochloride is preventing the co-crystallization of multiple ring conformations, which smears electron density maps and increases residual values during refinement. To achieve a definitive proof of the three-dimensional arrangement, the crystallization kinetics must be strictly controlled [1].

Solvent Selection and Vapor Diffusion Protocol

We employ a dual-solvent vapor diffusion method rather than rapid solvent evaporation.

  • Causality: Rapid evaporation forces the salt to precipitate kinetically, trapping the azepane ring in a disordered mixture of local energy minima. Vapor diffusion allows for a slow, thermodynamically controlled approach to supersaturation.

  • Solvent System: Ethanol is selected as the primary solvent because its polarity effectively disrupts the strong ionic

    
     interactions, fully solvating the salt. Diethyl ether is utilized as the antisolvent. As the highly volatile diethyl ether slowly diffuses into the ethanol, the bulk dielectric constant of the solution gradually decreases, gently initiating nucleation.
    
Step-by-Step Crystallization Workflow
  • Preparation: Dissolve 50 mg of high-purity (>99%) azepane hydrochloride in 1.0 mL of absolute ethanol in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 4.0 mL of diethyl ether.

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store it undisturbed at 4 °C.

  • Harvesting: After 24–72 hours, inspect the vial for well-defined, colorless, block-like single crystals.

CrystallizationWorkflow Step1 Synthesize Azepane HCl (Purity >99%) Step2 Dissolve in Ethanol (Primary Solvent) Step1->Step2 Step3 Vapor Diffusion (Diethyl Ether Antisolvent) Step2->Step3 Step4 Nucleation & Growth (24-72 hours, 4°C) Step3->Step4 Step5 Harvest Single Crystals (0.1 x 0.2 x 0.2 mm) Step4->Step5

Figure 1: Vapor diffusion crystallization workflow for azepane hydrochloride.

Self-Validating X-Ray Diffraction Protocol (Trustworthiness)

A robust XRD protocol must be an internally self-validating system. For azepane hydrochloride, the validation relies on the accurate resolution of the hydrogen-bonded network and the unambiguous assignment of the ring conformation. An ideal single crystal for this experiment should measure approximately


 [3].
Cryocooling: A Mechanistic Necessity

Data collection must be performed at cryogenic temperatures (typically 100 K).

  • Causality: Azepane hydrochloride is hygroscopic, and the 7-membered ring exhibits dynamic flipping at room temperature. Cryocooling achieves two critical validations: (1) It freezes the azepane moiety into its lowest-energy conformation (typically a twist-chair), minimizing thermal displacement parameters (atomic B-factors); and (2) it prevents the degradation of the crystal lattice caused by atmospheric moisture absorption during the scan.

Step-by-Step XRD Methodology
  • Mounting: Submerge the harvested crystal in a highly viscous cryoprotectant (e.g., Paratone-N oil) to displace mother liquor and block moisture. Mount the crystal onto a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα (

    
    ) or Cu Kα microfocus source. Collect a full sphere of data using a combination of 
    
    
    
    and
    
    
    scans to ensure high redundancy and completeness (>99%).
  • Data Reduction: Process the raw frames using integration software (e.g., APEX4 or CrysAlisPro). Apply empirical multi-scan absorption corrections to account for the anomalous dispersion of the chloride ion.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). This method is highly effective for determining the heavy chloride ion position, which subsequently phases the lighter carbon and nitrogen atoms.

  • Refinement (Self-Validation Step): Refine the structure using full-matrix least-squares on

    
     (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Critical Validation:  The hydrogen atoms attached to the protonated nitrogen (
    
    
    
    ) must be located objectively from the difference Fourier electron density map rather than placed in calculated positions. This proves the existence of the specific
    
    
    hydrogen-bonding geometry [5].

XRDPathway D1 Mount Crystal (Cryoprotectant, 100K) D2 Data Collection (Mo Kα Radiation) D1->D2 D3 Data Reduction (Integration & Scaling) D2->D3 D4 Structure Solution (Intrinsic Phasing) D3->D4 D5 Refinement (SHELXL, F²) D4->D5 D6 CIF Generation & Validation D5->D6

Figure 2: Step-by-step X-ray diffraction data collection and refinement pathway.

Data Presentation & Structural Analysis

In the solid state, simple cyclic amine hydrochlorides typically crystallize in centrosymmetric space groups (such as Monoclinic


 or Orthorhombic 

). The crystal packing is dominated by the protonated azepanium cation and the chloride anion, which are held together by strong, bifurcated

hydrogen bonds. These interactions propagate to form infinite 1D chains or 2D sheets, dictating the macroscopic stability and solubility of the salt.
Table 1: Representative Crystallographic Parameters for Azepane Hydrochloride
ParameterExpected Value / Range
Chemical Formula

Formula Weight 135.63 g/mol
Crystal System Monoclinic / Orthorhombic
Space Group

or

Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Z (Molecules per unit cell) 4 or 8
Goodness-of-fit on

1.000 – 1.050
Final R indices


,

Table 2: Expected Hydrogen Bond Geometries ( )
Donor-AcceptorD-H (Å)H

A (Å)
D

A (Å)
Angle D-H

A (°)

0.89 - 0.912.20 - 2.353.10 - 3.25160 - 175

0.89 - 0.912.20 - 2.353.10 - 3.25160 - 175

Note: The precise


 distances validate the strength of the ionic hydrogen bond. Distances below 3.20 Å indicate a highly stable, tightly packed lattice.

References

  • NIDA Drug Supply Program Catalog. National Institute on Drug Abuse (NIH). URL: [Link]

  • Crystal structure of (4R,5S,6R)-6-azido-5-benzyloxy-3,3,4-trifluoroazepan-1-ium 2,2,2-trifluoroacetate from synchrotron data. PMC - NIH. URL:[Link]

  • Synthesis and structure of azelastine-N-oxides. d-nb.info. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for Reductive Amination with 1H-Azepine, hexahydro- hydrochloride

For: Researchers, scientists, and drug development professionals Introduction Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrog...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This reaction is fundamental in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.[2] The process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3][4] This one-pot approach is highly valued for its efficiency and broad substrate scope.[5][6]

This application note provides a detailed protocol for the reductive amination of carbonyl compounds using 1H-Azepine, hexahydro- hydrochloride (also known as azepane hydrochloride or homopiperidine hydrochloride). Azepane is a seven-membered cyclic secondary amine, and its incorporation into molecules is of significant interest in medicinal chemistry due to the prevalence of this motif in biologically active compounds. The use of the hydrochloride salt necessitates a neutralization step, which is seamlessly integrated into the protocol. We will focus on the use of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent of choice due to its mildness, selectivity, and broad functional group tolerance.[7][8]

Reaction Mechanism and Key Considerations

The reductive amination process can be conceptually divided into two key steps: the formation of an iminium ion and its subsequent reduction.[9]

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the secondary amine (azepane, after in-situ free-basing) on the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a reactive iminium ion intermediate. The formation of this intermediate is often the rate-limiting step and can be influenced by the pH of the reaction medium.

  • Reduction: A reducing agent is then used to deliver a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[9]

The Crucial Role of the Reducing Agent

The choice of reducing agent is critical for the success of a one-pot reductive amination.[5] The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[5] While several borohydride reagents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) offers distinct advantages.[10][11]

  • Selectivity: NaBH(OAc)₃ is a mild reducing agent due to the electron-withdrawing effects of the acetoxy groups, which stabilize the boron-hydrogen bond.[7] This allows it to readily reduce iminium ions while being significantly less reactive towards aldehydes and ketones, minimizing side reactions.[5][12]

  • Safety and Convenience: Compared to sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is non-toxic and safer to handle, as it does not generate cyanide byproducts.[5]

  • One-Pot Procedure: The mildness of NaBH(OAc)₃ allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent can be combined without the need for prior imine formation.[7]

Workflow Overview

The overall workflow for the reductive amination with 1H-Azepine, hexahydro- hydrochloride is depicted below.

Reductive_Amination_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification AzepineHCl 1H-Azepine, hexahydro- HCl FreeBasing In-situ Free-Basing AzepineHCl->FreeBasing Base Base (e.g., NEt3) Base->FreeBasing Carbonyl Aldehyde or Ketone ImineFormation Iminium Ion Formation Carbonyl->ImineFormation Solvent Anhydrous Solvent (e.g., DCE) Solvent->FreeBasing FreeBasing->ImineFormation Reduction Reduction with NaBH(OAc)3 ImineFormation->Reduction Quench Quenching Reduction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Final Tertiary Amine Product Purification->Product

Caption: Reductive amination workflow with 1H-Azepine, hexahydro- hydrochloride.

Detailed Experimental Protocol

This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with 1H-Azepine, hexahydro- hydrochloride using sodium triacetoxyborohydride.

Materials and Reagents
ReagentPuritySupplierNotes
1H-Azepine, hexahydro- hydrochloride≥98%Major suppliersStore in a cool, dry place.
Aldehyde or Ketone≥98%Major suppliersEnsure purity and dryness.
Sodium triacetoxyborohydride≥95%Major suppliersMoisture-sensitive; handle under an inert atmosphere.[5][10]
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%Major suppliersPreferred solvent; THF can also be used.[7]
Triethylamine (NEt₃)≥99%Major suppliersDistill from CaH₂ before use.
Saturated aqueous NaHCO₃ solution-Lab-preparedUsed for quenching the reaction.
Dichloromethane (DCM)Reagent gradeMajor suppliersFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)-Major suppliersFor drying organic layers.
Silica Gel60 Å, 230-400 meshMajor suppliersFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1H-Azepine, hexahydro- hydrochloride (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous 1,2-dichloroethane (DCE) (0.1-0.2 M relative to the limiting reagent). To this suspension, add triethylamine (1.1 eq.) to free-base the amine salt. Stir the mixture at room temperature for 15-20 minutes.

  • Carbonyl Compound Addition: Add the aldehyde or ketone (1.0-1.2 eq.) to the reaction mixture. Stir for an additional 30-60 minutes at room temperature to facilitate the formation of the iminium ion.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[13] Continue stirring until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[13]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[13]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). For basic amine products, it may be beneficial to treat the silica gel with a small amount of triethylamine before use to prevent product streaking.[13]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation - Incomplete free-basing of the amine salt.- Inactive reducing agent.- Sterically hindered substrates.- Ensure the use of a sufficient excess of base and allow adequate time for free-basing.- Use fresh, high-purity sodium triacetoxyborohydride.- For hindered substrates, consider increasing the reaction temperature or using a more reactive reducing agent, though this may compromise selectivity.
Formation of Side Products - Reduction of the starting carbonyl compound.- Over-alkylation of the amine.- Ensure the use of a selective reducing agent like NaBH(OAc)₃.- For primary amines, dialkylation can be a concern, but this is not an issue with the secondary amine 1H-Azepine, hexahydro-.[7]
Difficult Purification - Residual starting amine or carbonyl.- Basic nature of the product.- Use a slight excess of the more volatile or easily separable starting material.- Employ an acidic workup to extract the basic amine product into the aqueous layer, followed by basification and re-extraction.- Use triethylamine-treated silica gel for chromatography.[13]

Safety Precautions

  • 1H-Azepine, hexahydro- hydrochloride: May cause skin and serious eye irritation. May cause respiratory irritation.[14]

  • Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes serious eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with care in a fume hood.[16]

  • Quenching: The quenching of borohydride reagents can be exothermic and release hydrogen gas. Perform this step slowly and with adequate cooling.[17]

Conclusion

This application note provides a robust and reliable protocol for the reductive amination of aldehydes and ketones with 1H-Azepine, hexahydro- hydrochloride. The use of sodium triacetoxyborohydride as the reducing agent offers excellent selectivity and a favorable safety profile, making this a highly practical method for the synthesis of a wide range of tertiary amines. By following the detailed procedure and considering the troubleshooting advice, researchers can confidently and efficiently synthesize valuable amine-containing molecules for various applications in drug discovery and development.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Burke, S. D., & Danheiser, R. L. (Eds.). (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • Cell Chemical Biology. (2020). Tertiary Amine Synthesis by Radical Carbonyl Alkylative Amination. [Link]

  • Boston University. (2011, July 14). Reductive Amination Reaction. [Link]

  • PMC. (n.d.). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2012, May 3). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

  • University of Washington. (n.d.). Sodium Borohydride SOP. [Link]

  • The Journal of Organic Chemistry. (2015). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]

  • YouTube. (2020, March 21). tertiary amine synthesis & reductive amination. [Link]

  • YouTube. (2019, January 17). synthesis of tertiary amines. [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

Sources

Application

Application Note: Azepane Hydrochloride as a Privileged Building Block in Drug Discovery

Executive Summary Azepane (hexamethyleneimine) is a seven-membered, nitrogen-containing saturated heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry[1]. While smaller rings like pyrrolidine or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azepane (hexamethyleneimine) is a seven-membered, nitrogen-containing saturated heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry[1]. While smaller rings like pyrrolidine or rigid rings like piperidine dominate early hit-to-lead campaigns, the unique conformational flexibility of the azepane ring allows it to adapt to complex biological target pockets, enabling the fine-tuning of physicochemical and pharmacokinetic properties[1],[2].

Using Azepane hydrochloride rather than the free base provides distinct experimental advantages: it is highly stable, non-volatile, resistant to atmospheric oxidation, and allows for precise stoichiometric weighing without the hygroscopic complications of the free amine[3]. This application note details the pharmacological utility, mechanistic pathways, and validated synthetic protocols for incorporating azepane hydrochloride into drug discovery workflows.

Pharmacological Landscape & Quantitative Data

More than 20 azepane-based drugs have been approved by the FDA, treating conditions ranging from central nervous system (CNS) disorders to bacterial infections[4]. The strategic incorporation of this seven-membered heterocycle is a widely used approach to explore the chemical space surrounding lead compounds, often acting as a conformationally constrained bioisostere[5].

Recent literature highlights the potency of azepane derivatives across multiple therapeutic areas. Table 1 summarizes the quantitative biological activity of representative azepane-containing compounds.

Table 1: Quantitative Biological Activity of Representative Azepane Derivatives

Compound / ScaffoldBiological Target / Cell LineActivity (IC50 / Ki)Therapeutic AreaReference
Diarylamine Azepane (Compound 2) KV10.1 (Eag1) Potassium Channel740 nMOncology[6]
1,2,3-Triazole linked Azepane HCT-116 (Colon Carcinoma)1.09 µMOncology[1]
Benzo[a]phenazine Azepane Various Cancer Cell Lines1 - 10 µMOncology[1]
Azepane-based Inhibitors PTPN2 / PTPN1< 100 nMImmuno-oncology[1]

Mechanistic Insights: Target Engagement

Understanding the causality behind a scaffold's efficacy is critical for rational drug design. A prime example is the use of azepane derivatives as inhibitors of the voltage-gated potassium channel KV10.1 (Eag1), which is overexpressed in over 70% of human cancers[6].

When diarylamine azepane derivatives bind to the KV10.1 channel, the azepane ring provides the optimal steric bulk and basicity to interact with the voltage-sensor domain. This interaction acts as a gating modifier, locking the channel in a closed state. The subsequent disruption of potassium ion homeostasis triggers cell cycle arrest at the G2/M phase, ultimately leading to tumor cell apoptosis[6].

G A Azepane Derivative B KV10.1 (Eag1) Channel A->B Binds C Voltage-Sensor Domain Blockade B->C Induces D Cell Cycle Arrest (G2/M) C->D Triggers E Tumor Cell Apoptosis D->E Results in

Caption: Signaling pathway of KV10.1 channel inhibition by azepane derivatives.

Synthetic Protocols & Workflows

The following protocols have been validated for the functionalization of azepane hydrochloride. They are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of 1-(2-Chloroethyl)azepane via N-Alkylation

This intermediate is a critical building block for synthesizing complex KV10.1 inhibitors and other therapeutic agents[6],[3].

Rationale: We utilize potassium carbonate (


) as a mild inorganic base. It serves a dual purpose: first, it neutralizes the hydrochloride salt to liberate the free azepane amine in situ; second, it acts as an acid scavenger for the HCl generated during the nucleophilic substitution (

) reaction. Acetonitrile (MeCN) is selected as the solvent because its polar aprotic nature accelerates

kinetics without participating in side reactions[6].

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask, add Azepane hydrochloride (1.0 eq) and anhydrous

    
     (3.0 eq).
    
  • Solvent Addition: Suspend the mixture in anhydrous MeCN (10 mL per 1 mmol of azepane). Stir at room temperature for 30 minutes to ensure complete free-basing.

  • Alkylation: Dropwise, add 1-bromo-2-chloroethane (1.2 eq). Note: The differential leaving group ability (Br > Cl) ensures selective alkylation over polymerization.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C for 24 hours[6].

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-active baseline spot confirms the consumption of azepane.

  • Work-up: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography to yield 1-(2-chloroethyl)azepane.

Protocol B: Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one via N-Acylation

-Hydroxy ketones containing an azepane ring are privileged scaffolds. This two-step protocol involves N-acylation followed by mild deacetylation[7].

Rationale: Direct acylation with


-hydroxy acid chlorides is prone to polymerization. By using 2-acetoxyacetyl chloride, the hydroxyl group is temporarily masked. Triethylamine (TEA) is used as an organic base to maintain a homogeneous reaction mixture at 0 °C, preventing exothermic degradation[7].

Step-by-Step Methodology:

  • Acylation Setup: Dissolve Azepane hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol). Add TEA (2.2 eq; 1 eq to neutralize the HCl salt, 1.2 eq for the reaction) and cool to 0 °C in an ice bath[7].

  • Reagent Addition: Slowly add a solution of 2-acetoxyacetyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours[7].

  • Hydrolysis (Deprotection): Add

    
     (1.5 eq) directly to the reaction mixture and stir for 2 hours to cleave the acetate ester[7].
    
  • Work-up: Filter the mixture to remove inorganic salts. Wash the organic layer with distilled water, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the target 
    
    
    
    -hydroxy ketone[7].

G S1 Step 1: Free-Basing Azepane HCl + Base S2 Step 2: N-Acylation Add 2-acetoxyacetyl chloride (0°C) S1->S2 S3 Step 3: Hydrolysis Mild Base Deprotection S2->S3 S4 Step 4: Work-up Aqueous Extraction & Drying S3->S4 S5 Final Product: 1-(Azepan-1-yl)-2-hydroxyethan-1-one S4->S5

Caption: Experimental workflow for the N-acylation and hydrolysis of azepane hydrochloride.

Conclusion

Azepane hydrochloride is a highly versatile, stable, and synthetically accessible building block. Its integration into small molecule libraries has consistently yielded potent hits across diverse biological targets, from ion channels to immune-regulating phosphatases. By adhering to the rigorous, causality-driven protocols outlined above, medicinal chemists can efficiently leverage the azepane scaffold to navigate complex chemical space and accelerate drug discovery pipelines.

References

  • Benchchem - Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery.
  • PubMed / Elsevier - Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds.
  • European Journal of Medicinal Chemistry - Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
  • PMC / NIH - New Diarylamine KV10.1 Inhibitors and Their Anticancer Potential.
  • Benchchem - Application Note: A Protocol for the Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one.
  • CymitQuimica - CAS 26487-67-2: 1H-Azepine, 1-(2-chloroethyl)hexahydro-, hydrochloride.

Sources

Method

Alkylation of Hexamethyleneimine Hydrochloride: Reaction Conditions, Mechanistic Insights, and Experimental Protocols

Introduction and Chemical Context Hexamethyleneimine (also known as azepane or hexahydroazepine) is a seven-membered saturated heterocyclic secondary amine[1]. It is a critical structural motif in numerous bioactive mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Hexamethyleneimine (also known as azepane or hexahydroazepine) is a seven-membered saturated heterocyclic secondary amine[1]. It is a critical structural motif in numerous bioactive molecules and pharmaceutical intermediates, including the selective estrogen receptor modulator Bazedoxifene[2].

Because the free base of hexamethyleneimine is a volatile liquid that is susceptible to oxidation and degradation, it is frequently stored and handled as hexamethyleneimine hydrochloride (CAS: 2404-44-6). However, the protonated nitrogen in the hydrochloride salt is non-nucleophilic. To perform an


-alkylation, the reaction system must first liberate the free secondary amine in situ, followed by a nucleophilic substitution (

) with an appropriate alkylating agent.

Mechanistic Principles & Causality (E-E-A-T)

As an application scientist, designing an alkylation protocol for a hydrochloride salt requires balancing three competing chemical pathways:

  • De-salting (Free-basing): The stoichiometric addition of a base is non-negotiable. You must account for at least two equivalents of base : one equivalent to neutralize the inherent hydrochloride salt, and a second equivalent to act as an acid scavenger for the hydrogen halide (HX) byproduct generated during the alkylation[3].

  • Nucleophilic Substitution (

    
    ) vs. Elimination (
    
    
    
    ):
    Hexamethyleneimine is a strong nucleophile but also a moderate base. When reacting with secondary alkyl halides, elevated temperatures can promote unwanted
    
    
    elimination of the alkylating agent. Therefore, polar aprotic solvents (like DMF or Acetonitrile) are favored because they leave the amine un-solvated and highly reactive, allowing the
    
    
    reaction to proceed at lower temperatures (25°C–60°C)[4].
  • Over-alkylation: While secondary amines can over-alkylate to form quaternary ammonium salts, the steric bulk of the seven-membered azepane ring provides a natural kinetic barrier. Controlling the stoichiometry of the electrophile (typically 1.05 to 1.10 equivalents) is usually sufficient to ensure high selectivity for the tertiary amine product.

Reaction Conditions Matrix

The choice of base and solvent dictates the kinetic profile of the alkylation. Below is a summary of field-proven reaction conditions for the


-alkylation of hexamethyleneimine hydrochloride.
Reaction SystemBaseSolventTemperatureTypical YieldMechanistic Advantage
Polar Aprotic


or

DMF or MeCN25°C – 60°C80–95%High solubility of electrophiles; naked nucleophile accelerates

[4].
Biphasic PTC

(aq)
DCM or Cyclohexane20°C – 35°C85–90%Phase Transfer Catalyst (PTC) enables mild, scalable reactions with easy workup[2].
Homogeneous Organic DIPEA or

THF or DCM0°C – 25°C70–85%Mild conditions; ideal for highly temperature-sensitive electrophiles.

Alkylation Workflow Visualization

AlkylationWorkflow A Hexamethyleneimine Hydrochloride B Base Addition (e.g., K2CO3 or NaOH) A->B Deprotonation C Free Azepane Base (Active Nucleophile) B->C D Alkylating Agent (R-X, SN2 Conditions) C->D Nucleophilic Attack E N-Alkyl Azepane (Tertiary Amine) D->E Halide Displacement F Aqueous Workup & Extraction E->F G Purification (Chromatography) F->G

Workflow for the N-alkylation of hexamethyleneimine hydrochloride to yield a tertiary amine.

Experimental Protocols

Protocol A: Classical Polar Aprotic Alkylation (DMF / )

This protocol is the industry standard for medicinal chemistry discovery due to its broad substrate tolerance and high yields[4].

Reagents:

  • Hexamethyleneimine hydrochloride: 1.0 equiv.

  • Alkyl halide (e.g., benzyl bromide or primary alkyl bromide): 1.1 equiv.

  • Potassium carbonate (

    
    , finely powdered): 2.5 equiv.
    
  • Anhydrous Dimethylformamide (DMF): 0.2 M relative to the amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and place it under an inert argon atmosphere.

  • Salt Neutralization: Add hexamethyleneimine hydrochloride (1.0 equiv) and anhydrous DMF to the flask. Add finely powdered

    
     (2.5 equiv). Stir the suspension vigorously at room temperature for 30 minutes. Insight: The excess 
    
    
    
    ensures complete liberation of the free azepane base and provides buffering capacity for the subsequent alkylation.
  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the alkyl halide (1.1 equiv) in a small volume of DMF and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. If the alkyl halide is unreactive (e.g., a secondary chloride), heat the mixture to 50–60 °C. Monitor the reaction via TLC or LC-MS (typically complete within 4–12 hours).

  • Workup: Quench the reaction by adding distilled water (equivalent to 5x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 × equal volume).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF), followed by brine. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude

    
    -alkyl azepane via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient with 1% 
    
    
    
    to prevent streaking).
Protocol B: Biphasic Phase Transfer Catalysis (PTC) Alkylation

This protocol is highly recommended for large-scale synthesis or when avoiding high-boiling solvents like DMF is desired. It utilizes a biphasic water/organic system driven by a phase transfer catalyst[2][3].

Reagents:

  • Hexamethyleneimine hydrochloride: 1.0 equiv.

  • Alkyl halide: 1.05 equiv.

  • Tetrabutylammonium bromide (TBAB): 0.05 equiv.

  • Sodium Hydroxide (5N aqueous solution): 2.5 equiv.

  • Dichloromethane (DCM) or Cyclohexane: 0.5 M.

Step-by-Step Methodology:

  • Biphasic Setup: In a reaction vessel, dissolve hexamethyleneimine hydrochloride (1.0 equiv) and TBAB (0.05 equiv) in the chosen organic solvent (DCM or Cyclohexane).

  • Base Addition: Add the 5N aqueous NaOH solution (2.5 equiv) to the organic mixture. Stir vigorously (≥300 RPM) at 25 °C for 15 minutes to generate the free base.

  • Alkylation: Add the alkyl halide (1.05 equiv) dropwise to the biphasic mixture. Maintain the internal temperature below 35 °C (using a water bath if the reaction becomes exothermic)[3].

  • Reaction: Stir the biphasic mixture vigorously for 12–24 hours. The TBAB shuttles the hydroxide ions and the electrophile across the aqueous-organic interface, facilitating the

    
     reaction[2].
    
  • Workup: Stop stirring and allow the phases to separate. Remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous

    
    , distilled water, and brine[3].
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and evaporate the solvent to yield the target 
    
    
    
    -alkylated hexamethyleneimine.

References

Sources

Application

Hexamethyleneimine Hydrochloride in Agrochemical Synthesis Workflows: From Bench to Scale-Up

Executive Summary Hexamethyleneimine (also known as azepane) and its derivatives are indispensable building blocks in the synthesis of modern agrochemicals. They form the core structural motifs of established thiocarbama...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hexamethyleneimine (also known as azepane) and its derivatives are indispensable building blocks in the synthesis of modern agrochemicals. They form the core structural motifs of established thiocarbamate herbicides, such as molinate, as well as emerging classes of multisubstituted benzimidazolone pesticides [1][2].

While the free base form of hexamethyleneimine is a highly reactive nucleophile, it presents significant handling challenges: it is a volatile, flammable, and toxic liquid that readily degrades and absorbs atmospheric moisture and CO₂. To circumvent these issues, agrochemical workflows predominantly utilize hexamethyleneimine hydrochloride , a stable, solid salt. This application note details the mechanistic rationale, physicochemical advantages, and step-by-step protocols for integrating hexamethyleneimine hydrochloride into key agrochemical synthesis pipelines.

Physicochemical Rationale: The Case for the Hydrochloride Salt

The transition from a free base to a hydrochloride salt in synthetic workflows is not merely a matter of convenience; it is a fundamental requirement for reproducibility, safety, and precise stoichiometric control during scale-up.

  • Causality of Stability: The protonation of the secondary amine in hexamethyleneimine eliminates its nucleophilicity, preventing auto-oxidation and side reactions during storage.

  • Causality of Reactivity: Because the amine is locked in its protonated state, it must be liberated in situ using a base (e.g., NaOH, Na₂CO₃, or triethylamine) just prior to or during the reaction. This controlled liberation prevents the exothermic degradation of the intermediate and allows the nucleophilic attack to be precisely timed with the addition of electrophiles.

Table 1: Physicochemical Comparison of Hexamethyleneimine Forms
PropertyHexamethyleneimine (Free Base)Hexamethyleneimine Hydrochloride
Physical State Clear, colorless liquidWhite crystalline solid
Volatility / Flammability Highly flammable, volatileNon-flammable, non-volatile
Handling Requirements Requires inert atmosphere (Argon/N₂)Stable under normal atmospheric conditions
Synthetic Utility Direct nucleophileRequires in situ neutralization
Scale-Up Suitability Poor (Difficult to weigh accurately)Excellent (Precise stoichiometric weighing)

Agrochemical Application 1: Synthesis of Thiocarbamate Herbicides (Molinate)

Molinate (S-ethyl azepane-1-carbothioate) is a selective, pre-emergence thiocarbamate herbicide extensively used in rice cultivation [2]. Its synthesis relies on the nucleophilic acyl substitution of ethyl chlorothioformate by hexamethyleneimine.

Mechanistic Insights & Base Stoichiometry

When utilizing hexamethyleneimine hydrochloride, the reaction demands a carefully calculated excess of base. The first equivalent of base neutralizes the hydrochloride salt to generate the free azepane. As the free azepane attacks the ethyl chlorothioformate, a new equivalent of HCl is generated as a leaving group byproduct. Therefore, a second equivalent of base is required to scavenge this byproduct and drive the reaction to completion.

MolinateSynthesis Start Hexamethyleneimine HCl (Solid, Stable) Base Add Base (2.2 eq NaOH) In situ Neutralization Start->Base FreeBase Hexamethyleneimine (Free Base Intermediate) Base->FreeBase - HCl Electrophile Add Ethyl Chlorothioformate (Dropwise, 0-5°C) FreeBase->Electrophile Reaction Nucleophilic Acyl Substitution (Biphasic System) Electrophile->Reaction Product Molinate (Ordram) + NaCl + H2O Reaction->Product

Workflow for the synthesis of Molinate from Hexamethyleneimine Hydrochloride.

Protocol A: Step-by-Step Synthesis of Molinate

This protocol utilizes Schotten-Baumann biphasic conditions to isolate the organic product from the inorganic salt byproducts.

  • Reagent Preparation: In a jacketed reactor, suspend 1.0 equivalent of hexamethyleneimine hydrochloride in a biphasic mixture of distilled water and toluene (1:1 v/v).

  • Thermal Control: Cool the mixture to 0–5 °C under continuous mechanical stirring. Causality: Low temperatures suppress the hydrolysis of the incoming electrophile.

  • In Situ Neutralization: Slowly add an aqueous solution of NaOH (2.2 equivalents) dropwise. The hydrochloride salt will neutralize, and the liberated free azepane will partition into the toluene layer.

  • Electrophile Addition: Add 1.05 equivalents of ethyl chlorothioformate dropwise, strictly maintaining the internal temperature below 10 °C. Causality: The slight excess of the electrophile compensates for trace hydrolysis.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint: Stop stirring and allow the phases to separate. Test the pH of the aqueous layer; it must be slightly basic (pH 8–9). If acidic, the substitution is incomplete or the base was insufficient. GC-MS of the organic layer should confirm a single dominant peak corresponding to the molinate mass (m/z 187.3).

  • Isolation: Separate the toluene layer, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the liquid molinate product.

Agrochemical Application 2: Cu-Catalyzed C-H Amination for Pesticide Cores

Multisubstituted benzimidazolones form the core structure of numerous modern pharmaceuticals and agrochemicals, including advanced inhibitors and herbicides [3]. A highly efficient multicomponent synthesis utilizes hexamethyleneimine hydrochloride, diarylamines, and alcohols via a copper-catalyzed oxidative tandem C–H amination [3].

Mechanistic Insights

This advanced protocol relies on a Cu(I)/Cu(II) catalytic cycle driven by an O₂ atmosphere. The use of Na₂CO₃ is critical here; it serves a dual purpose by neutralizing the combined HCl in the cyclic amine salt (liberating the free azepane) and acting as an acid scavenger during the oxidative deconstructive carbofunctionalization[3].

CHAmination AmineSalt Hexamethyleneimine HCl Neutralization Na2CO3 (Neutralization) AmineSalt->Neutralization Coupling Tandem C-H Amination (100°C, 12h) Neutralization->Coupling Free Azepane CuCat CuCl2 Catalyst + O2 (Oxidative Environment) CuCat->Coupling Catalytic Cycle Substrate Diarylamine Substrate Substrate->Coupling Target Azepane-Functionalized Benzimidazolone Coupling->Target

Cu-catalyzed tandem C-H amination workflow utilizing Hexamethyleneimine HCl.

Protocol B: Step-by-Step Cu-Catalyzed Amination
  • Reagent Loading: To an oven-dried Schlenk tube, add diphenylamine (0.5 mmol), hexamethyleneimine hydrochloride (0.25 mmol), CuCl₂ catalyst (0.05 mmol, 20 mol%), Na₂CO₃ (0.5 mmol, 2.0 eq relative to the amine salt), and pyridine (0.5 mmol) [3].

  • Solvent & Atmosphere: Inject i-butanol (1.5 mL) as the solvent. Equip the Schlenk tube with an O₂ balloon. Causality: The O₂ atmosphere is the terminal oxidant required to regenerate the active Cu(II) species from Cu(I) after the reductive elimination step.

  • Oxidative Coupling: Seal the system and stir the mixture at 100 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Thin-Layer Chromatography). The complete disappearance of the diarylamine spot and a distinct color shift in the reaction mixture (indicating Cu oxidation state cycling) validate the progression of the tandem amination.

  • Workup and Isolation: Cool the vessel to room temperature. Concentrate the resulting mixture under reduced pressure to remove the i-butanol. Purify the crude residue via silica gel column chromatography (eluting with petroleum ether/ethyl acetate) to isolate the pure azepane-functionalized benzimidazolone.

Stoichiometric Rationale Summary

To ensure self-validating and reproducible results, the exact role of the base must be mapped to the specific workflow. Table 2 summarizes the causality behind base selection when utilizing the hydrochloride salt.

Table 2: Stoichiometric Rationale for Base Selection in Agrochemical Workflows
WorkflowAmine Salt (Eq)Base (Eq)Role of Base (Causality)
Molinate Synthesis 1.0NaOH (2.2)1.0 eq neutralizes the initial HCl salt; 1.2 eq neutralizes the HCl byproduct generated from the nucleophilic acyl substitution.
Benzimidazolone Synthesis 1.0Na₂CO₃ (2.0)Neutralizes the HCl salt to liberate free azepane and acts as a continuous acid scavenger during the oxidative C-H coupling cycle.

References

  • LookChem. "Hexamethyleneimine - Uses and Applications." LookChem Chemical Database. Available at:[Link]

  • World Health Organization. "Thiocarbamate pesticides: a general introduction (EHC 76, 1988)." International Programme on Chemical Safety (INCHEM). Available at:[Link]

  • Liang, T., Zhao, H., Gong, L., Jiang, H., & Zhang, M. (2019). "Synthesis of Multisubstituted Benzimidazolones via Copper-Catalyzed Oxidative Tandem C–H Aminations and Alkyl Deconstructive Carbofunctionalization." iScience, 15, 412-422. Available at:[Link]

Method

Application Note: Buchwald-Hartwig Amination Using 1H-Azepine Hexahydro- Hydrochloride

Introduction & Strategic Rationale The incorporation of seven-membered nitrogen heterocycles, such as azepane (1H-azepine, hexahydro-), is increasingly prevalent in medicinal chemistry to access novel three-dimensional c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of seven-membered nitrogen heterocycles, such as azepane (1H-azepine, hexahydro-), is increasingly prevalent in medicinal chemistry to access novel three-dimensional chemical space and modulate pharmacokinetic profiles [2]. The Buchwald-Hartwig amination remains the premier methodology for constructing C–N bonds between these aliphatic amines and aryl halides.

While the free base of azepane is a volatile and somewhat easily oxidized liquid, its hydrochloride salt (1H-azepine hexahydro- hydrochloride) is a bench-stable, easily weighable solid. However, deploying a secondary cyclic amine hydrochloride salt in a palladium-catalyzed cross-coupling introduces specific stoichiometric and mechanistic challenges. This application note details the causality behind ligand selection, base stoichiometry, and reaction conditions required to achieve high-yielding N-arylation of azepane hydrochloride.

Mechanistic Causality & Reaction Design

Operating with a hydrochloride salt fundamentally alters the standard Buchwald-Hartwig protocol. The reaction design must account for two critical barriers:

  • In Situ Free-Basing (Base Stoichiometry): Standard Buchwald-Hartwig couplings typically utilize 1.2 to 1.5 equivalents of a strong base (e.g., NaOtBu) to deprotonate the palladium-amine intermediate [3]. When utilizing 1H-azepine hexahydro- hydrochloride, an additional 1.0 equivalent of base is strictly required to neutralize the HCl salt and liberate the nucleophilic free amine before it can coordinate to the Pd(II) center [1]. Failing to adjust the base stoichiometry (requiring ≥2.2 equivalents total) will stall the catalytic cycle.

  • Suppression of β-Hydride Elimination (Ligand Selection): Azepane is a cyclic secondary amine with multiple β-hydrogens. Once the palladium-amido complex forms, it is highly susceptible to β-hydride elimination, which yields undesired imine byproducts and depletes the active catalyst [2]. To counteract this, bulky, electron-rich biarylphosphine ligands (such as RuPhos or BrettPhos) are mandated. The steric bulk of these ligands accelerates the desired reductive elimination step, effectively outcompeting the β-hydride elimination pathway.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Free-Basing (Azepane·HCl + Base) OxAdd->AmineCoord Azepane·HCl + 1.0 eq Base Deprot Deprotonation Pd(II)(Ar)(NR2)L_n AmineCoord->Deprot + 1.2-1.5 eq Base - HX RedElim Reductive Elimination Product Formation Deprot->RedElim BetaHydride β-Hydride Elimination (Undesired Byproduct) Deprot->BetaHydride If ligand lacks steric bulk RedElim->Pd0 N-Aryl Azepane

Pd-catalyzed Buchwald-Hartwig cycle highlighting in situ free-basing of azepane hydrochloride.

Quantitative Reaction Optimization

To demonstrate the causality of reagent selection, the following table summarizes the optimization data for the coupling of 1H-azepine hexahydro- hydrochloride with 4-bromotoluene.

EntryPalladium SourceLigand (mol%)BaseBase Eq.SolventYield (%)Mechanistic Outcome / Observation
1Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu1.2Toluene< 5%Failure: Base entirely consumed by HCl salt; catalytic cycle stalls [1].
2Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu2.5Toluene45%Suboptimal: Free amine generated, but β-hydride elimination degrades yield.
3Pd₂(dba)₃ (2%)RuPhos (4%)NaOtBu2.5Toluene94% Optimal: Excess base neutralizes salt; bulky ligand forces reductive elimination [3].
4Pd₂(dba)₃ (2%)RuPhos (4%)Cs₂CO₃2.51,4-Dioxane82%Viable Alternative: Milder base for base-sensitive aryl halides, requires longer heating.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are embedded within the steps to ensure researchers can verify reaction health in real-time [4].

Workflow Step1 1. Preparation Schlenk Flask Inert Atmosphere Step2 2. Solid Loading Pd Cat, Ligand, Base (>2.2 eq), Azepane·HCl Step1->Step2 Step3 3. Liquid Addition Ar-X & Anhydrous Toluene Step2->Step3 Step4 4. Reaction Heat to 80-100°C Monitor via GC-MS Step3->Step4 Step5 5. Workup Quench, Extract, Purify Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination using hydrochloride salts.

Reagents & Equipment
  • Aryl Halide: 1.0 mmol

  • 1H-Azepine hexahydro- hydrochloride: 1.2 mmol (1.2 equiv)

  • Pd₂(dba)₃: 0.02 mmol (2 mol% Pd dimer = 4 mol% Pd)

  • RuPhos: 0.04 mmol (4 mol%)

  • Sodium tert-butoxide (NaOtBu): 2.5 mmol (2.5 equiv)

  • Anhydrous Toluene: 5.0 mL

  • Equipment: Oven-dried Schlenk tube, magnetic stir bar, nitrogen/argon line.

Step-by-Step Procedure

Step 1: Catalyst & Reagent Preparation (Inert Atmosphere)

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).

  • Add NaOtBu (2.5 mmol) and 1H-azepine hexahydro- hydrochloride (1.2 mmol). Note: If the aryl halide is a solid, add it during this step (1.0 mmol).

  • Seal the tube with a septum. Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure strict oxygen exclusion [1].

Step 2: In Situ Free-Basing & Activation 4. Add anhydrous toluene (5.0 mL) via syringe. If the aryl halide is a liquid, add it now via microsyringe. 5. Stir the reaction mixture at room temperature for 10 minutes.

  • Self-Validation Checkpoint: The mixture will transition from a dark purple/red (Pd₂(dba)₃) to a dark reddish-brown homogeneous or semi-homogeneous solution. A slight exotherm may be felt upon the addition of solvent as the NaOtBu neutralizes the azepane hydrochloride, precipitating fine NaCl particles.

Step 3: Heating & Monitoring 6. Place the Schlenk tube in a pre-heated oil bath at 85–100 °C. 7. Stir vigorously for 12–24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC or GC-MS. The disappearance of the aryl halide peak and the emergence of a higher-mass product peak (M+ + azepane - HCl) confirms catalytic turnover.

Step 4: Workup & Isolation 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by slowly adding deionized water (10 mL) to dissolve the inorganic salts (NaCl, excess base). 10. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion / Stalled Reaction: If starting material remains but the catalyst has precipitated (visible as black palladium black on the flask walls), the most likely culprit is inadequate base. Ensure the NaOtBu is fresh (not degraded to NaOH/Na₂CO₃ by atmospheric moisture) and that a full 2.5 equivalents were used to account for the HCl salt [1].

  • High Levels of Dehalogenated Arene: If the aryl halide is reduced rather than aminated, it indicates that β-hydride elimination is occurring faster than reductive elimination. Verify the integrity of the RuPhos ligand, or switch to an even bulkier ligand like BrettPhos [2].

  • Base Sensitivity: If the aryl halide contains base-sensitive functional groups (e.g., esters, enolizable ketones), swap NaOtBu for LiHMDS or Cs₂CO₃. Note that Cs₂CO₃ is heterogeneous in toluene; switching the solvent to 1,4-dioxane and increasing the reaction time will be necessary [3].

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link]

  • Buchwald–Hartwig amination Grokipedia URL:[Link]

Technical Notes & Optimization

Troubleshooting

The Mechanistic Root of the Problem: Why Does Azepane HCl Fail to Crystallize?

Welcome to the Technical Support Center for the crystallization of Azepane hydrochloride (also known as hexamethyleneimine hydrochloride). This guide is engineered for researchers, process chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of Azepane hydrochloride (also known as hexamethyleneimine hydrochloride). This guide is engineered for researchers, process chemists, and drug development professionals who are encountering kinetic and thermodynamic bottlenecks during the isolation of this cyclic secondary amine salt.

By synthesizing mechanistic physical chemistry with field-proven process analytical technology (PAT), this guide provides actionable solutions to bypass common failure modes such as liquid-liquid phase separation (LLPS) and hygroscopic deliquescence.

Azepane hydrochloride is a highly soluble, hygroscopic salt[1]. When attempting to crystallize highly soluble amine hydrochlorides, the most prevalent failure mode is "oiling out" —scientifically termed Liquid-Liquid Phase Separation (LLPS)[2].

The Causality of Oiling Out: Oiling out is a kinetic phenomenon that occurs when a system experiences rapid supersaturation (via fast cooling or rapid antisolvent addition). Instead of the solute molecules arranging themselves into a rigid crystal lattice, the integration is kinetically hindered[3]. The system bypasses the metastable zone for nucleation and crosses the binodal curve, separating into two distinct liquid phases: a solute-rich "oil" phase and a solvent-rich phase[2].

Because the solute molecules in these oil droplets have high mobility and the droplets act as an excellent solvent for structural impurities, the oil often solidifies into a sticky, amorphous gum rather than a pure crystalline solid[3]. To achieve high-purity crystals, your process must be designed to strictly navigate the metastable zone without crossing into the miscibility gap[4].

G Start Supersaturated Solution (Azepane HCl in IPA) HighSS Rapid Supersaturation (Fast Cooling / Antisolvent) Start->HighSS LowSS Controlled Supersaturation (Slow Cooling + Seeding) Start->LowSS LLPS Liquid-Liquid Phase Separation (Oiling Out / Miscibility Gap) HighSS->LLPS Crosses Binodal Curve Nucleation Direct Crystal Nucleation (Metastable Zone) LowSS->Nucleation Stays in Metastable Zone Amorphous Amorphous/Gum Precipitate (Impure Product) LLPS->Amorphous Kinetic Trapping PureCrystal High-Purity Crystals (Azepane HCl) LLPS->PureCrystal Slow Coalescence Nucleation->PureCrystal Crystal Growth

Thermodynamic pathways of Azepane HCl crystallization: LLPS vs. Direct Nucleation.

Core Troubleshooting Guide

Issue A: The solution turns cloudy, but yields a sticky oil instead of crystals.

Diagnostic: You have induced Liquid-Liquid Phase Separation (LLPS). Both nucleation and oiling out cause turbidity in a crystallizer, making them difficult to distinguish with the naked eye[5]. Corrective Action:

  • Re-dissolution: Reheat the mixture until the oil droplets completely dissolve back into a single homogeneous phase.

  • Dilution: Add 10-15% more of your primary solvent (e.g., Isopropanol) to reduce the overall solute concentration, shifting the operating point away from the miscibility gap[4].

  • Seeding: Cool the solution to just below the saturation temperature (the metastable zone) and introduce 0.5% to 1.0 wt% of pure Azepane HCl seed crystals. Seeding bypasses the high energy barrier of primary nucleation, forcing the solute to integrate into the solid lattice before LLPS can occur[4].

Issue B: The product crystallizes but turns into a liquid paste upon filtration.

Diagnostic: Azepane hydrochloride is highly hygroscopic. Atmospheric moisture is condensing on the cold filter cake, dissolving the crystal lattice (deliquescence). Corrective Action:

  • Conduct vacuum filtration strictly under a blanket of dry Nitrogen or Argon.

  • Wash the cake with a pre-chilled, strictly anhydrous non-polar solvent (e.g., dry heptane or diethyl ether).

  • Immediately transfer the filter cake to a vacuum desiccator containing P2O5 or anhydrous CaCl2.

Issue C: Crystallization is completely inhibited despite high supersaturation.

Diagnostic: High levels of impurities (often unreacted hexamethyleneimine or degradation products) are suppressing the melting point and widening the miscibility gap, making oiling out inevitable. Corrective Action: Prior to crystallization, treat the hot solution with activated carbon (e.g., 5-10 wt% relative to the theoretical yield) for 30 minutes, followed by thermal polish filtration to remove color bodies and structural impurities[1].

Quantitative Process Parameters

To establish a self-validating protocol, empirical data must dictate the process parameters. Below is a summary of optimized conditions for the antisolvent crystallization of Azepane hydrochloride.

ParameterSub-Optimal Condition (Leads to Oiling Out)Optimized Condition (Promotes Nucleation)Mechanistic Rationale
Primary Solvent Methanol / WaterAnhydrous Isopropanol (IPA)IPA offers a steeper temperature-solubility curve, allowing better control over supersaturation[1].
Antisolvent Added rapidly at 0°CDry Heptane (Added at 45°C)Adding antisolvent at elevated temperatures keeps the system above the LLPS boundary.
Cooling Rate > 1.0 °C / min0.1 - 0.2 °C / minSlow cooling allows time for solute molecules to orient into the crystal lattice, avoiding kinetic trapping[4].
Seeding Unseeded (Spontaneous)1.0 wt% seeds added at 45°CSeeds provide a template for crystal growth, bypassing the primary nucleation barrier.
Agitation Low RPM (Inadequate mixing)High RPM (High shear)Proper hydrodynamics prevent localized pockets of high supersaturation where oil droplets nucleate[3].

Step-by-Step Experimental Methodology: Antisolvent Crystallization

This protocol utilizes an IPA/Heptane solvent system, which has been proven effective for amine hydrochlorides to prevent oiling out and maximize yield.

Materials Required:

  • Crude Azepane hydrochloride

  • Anhydrous Isopropanol (IPA)

  • Anhydrous Heptane (Antisolvent)

  • Pure Azepane HCl seed crystals

  • Activated carbon

Step-by-Step Protocol:

  • Dissolution & Purification: Suspend crude Azepane HCl in anhydrous IPA (approx. 3-5 mL/g). Heat the mixture to 70°C under a nitrogen atmosphere until complete dissolution occurs.

  • Carbon Treatment: Add 5 wt% activated carbon. Stir at 70°C for 30 minutes to adsorb impurities that widen the miscibility gap[1].

  • Thermal Filtration: Perform a hot polish filtration through a Celite pad into a pre-heated, jacketed crystallizer vessel. Critical: Ensure the receiving flask is heated to prevent premature crashing out.

  • Controlled Cooling & Seeding: Cool the filtrate slowly (0.5°C/min) to 45°C. Once the temperature stabilizes, add 1.0 wt% of finely milled Azepane HCl seed crystals. Hold the temperature at 45°C for 30 minutes to allow the seed bed to mature.

  • Antisolvent Addition: Using a dosing pump, add anhydrous Heptane (equal volume to IPA) at a strictly controlled rate of 0.1 mL/min while maintaining high agitation.

  • Final Cooling: Once all antisolvent is added, initiate a slow cooling ramp (0.1°C/min) down to 0–5°C[1]. Hold at 0°C for 2 hours to maximize yield.

  • Isolation: Filter the resulting white crystalline suspension rapidly under a stream of dry nitrogen. Wash the cake with cold, anhydrous heptane.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Workflow Step1 1. Dissolve Crude Azepane HCl in Anhydrous IPA at 70°C Step2 2. Activated Carbon Treatment & Hot Polish Filtration Step1->Step2 Step3 3. Cool to Metastable Zone (Hold at 45°C) Step2->Step3 Step4 4. Introduce Seed Crystals (1.0 wt% to bypass LLPS) Step3->Step4 Step5 5. Slow Antisolvent Dosing (Heptane at 0.1 mL/min) Step4->Step5 Step6 6. Controlled Cooling Ramp (0.1°C/min down to 0°C) Step5->Step6 Step7 7. N2-Blanketed Filtration & Cold Heptane Wash Step6->Step7 Step8 8. Vacuum Drying at 40°C (Yields Pure Crystals) Step7->Step8

Optimized antisolvent crystallization workflow for Azepane hydrochloride.

Frequently Asked Questions (FAQs)

Q: I do not have seed crystals of Azepane HCl. How can I initiate nucleation without oiling out? A: If seeds are unavailable, you can utilize in situ ultrasonic irradiation (sonocrystallization). Applying ultrasound to the supersaturated solution induces acoustic cavitation. The collapse of cavitation bubbles generates localized high pressures and cooling rates that force spontaneous primary nucleation, effectively bypassing the liquid-liquid phase separation boundary without the need for physical seeds[6].

Q: How can I monitor my process to ensure I am getting crystals and not an emulsion? A: Because both LLPS (emulsion) and crystallization (suspension) cause the solution to become opaque, standard turbidity probes are insufficient[5]. We highly recommend using real-time in-situ video microscopy (such as an EasyViewer or FBRM probe). This allows you to visually distinguish between spherical, highly mobile oil droplets and rigid, faceted crystal structures in real-time[4].

Q: My Azepane HCl was successfully crystallized, but it degraded into a liquid after a week on the bench. Why? A: You are observing deliquescence, not melting. Azepane hydrochloride is highly hygroscopic. If the ambient relative humidity exceeds the deliquescence point of the salt, it will absorb moisture from the air until it dissolves in its own absorbed water. The product must be stored in tightly sealed, airtight containers backfilled with argon or stored in a desiccator.

References

  • ACS Publications - Crystal Growth & Design. Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Retrieved from: [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Liquid-Liquid Phase Separation. Retrieved from:[Link]

  • Mettler Toledo. Detect and Characterize Oiling Out with Real-Time In-Situ Video Microscopy. Retrieved from: [Link]

  • Mettler Toledo. Discover and Bypass Miscibility Gaps. Retrieved from: [Link]

  • ACS Publications - Organic Process Research & Development. Can Ultrasound Replace Seeding in Flow Reactive Crystallization of an Aromatic Amine? Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Hexamethyleneimine Hydrochloride Alkylation

Welcome to the technical support center for the alkylation of hexamethyleneimine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of hexamethyleneimine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and achieve optimal outcomes in their synthetic endeavors. Here, we move beyond simple protocols to explain the underlying principles governing reaction success, helping you to troubleshoot and refine your experimental design with confidence.

Introduction: The Challenge of Selective N-Alkylation

The N-alkylation of hexamethyleneimine is a fundamental transformation in the synthesis of numerous pharmaceutical and agrochemical compounds. The reaction, in its simplest form, involves the formation of a new carbon-nitrogen bond. However, the inherent nucleophilicity of the resulting tertiary amine product often leads to a cascade of undesired side reactions, complicating purification and reducing the yield of the target molecule.[1][2] This guide provides a structured approach to understanding and mitigating these challenges.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the alkylation of hexamethyleneimine hydrochloride in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q1: I'm not observing any significant consumption of my hexamethyleneimine hydrochloride starting material. What are the likely causes?

A1: Low or no conversion in an N-alkylation reaction typically points to one of several key factors:

  • Insufficiently Strong Base: Hexamethyleneimine hydrochloride is an ammonium salt and requires a sufficiently strong base to deprotonate it, generating the free, nucleophilic secondary amine. If the base is too weak, the concentration of the reactive amine will be too low to initiate the reaction.

  • Poorly Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl > F. If you are using an alkyl chloride, the reaction may be sluggish and require more forcing conditions.[3]

  • Low Reaction Temperature: Like many organic reactions, the rate of alkylation is temperature-dependent. Insufficient thermal energy may result in a very slow reaction rate.[4][5]

  • Solvent Incompatibility: The chosen solvent must be able to dissolve the reactants to a reasonable extent. If your base or amine salt has poor solubility, the reaction will be hindered.

How to Fix It:

  • Base Selection: Ensure your base is strong enough to deprotonate the hexamethyleneimine hydrochloride (pKa of the conjugate acid is ~11). Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or stronger, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Alkylating Agent: If using a less reactive alkyl halide (e.g., chloride), consider switching to the corresponding bromide or iodide. Alternatively, more reactive alkylating agents like alkyl triflates or tosylates can be employed.[4]

  • Temperature Optimization: Gradually increase the reaction temperature and monitor the progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often good choices for N-alkylation reactions.

Issue 2: Formation of a Quaternary Ammonium Salt (Over-Alkylation)

Q2: My reaction is producing a significant amount of a highly polar byproduct that I suspect is the quaternary ammonium salt. Why is this happening and how can I prevent it?

A2: This is the most common side reaction in the alkylation of secondary amines. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that is difficult to control.[1][2][6][7] This "runaway" reaction consumes your desired product and the alkylating agent.[6]

Why It Happens: The lone pair of electrons on the nitrogen of the tertiary amine product is readily available to attack another molecule of the alkylating agent, forming a stable quaternary ammonium salt.

How to Fix It:

  • Stoichiometry Control: Use a slight excess of the hexamethyleneimine relative to the alkylating agent. This ensures the alkylating agent is consumed before significant over-alkylation of the product can occur.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) can help to maintain a low concentration of it in the reaction mixture, favoring the initial alkylation over the secondary reaction.

  • Use of a Bulky, Non-Nucleophilic Base: A sterically hindered base, such as N,N-diisopropylethylamine (Hünig's base), can deprotonate the secondary amine without competing as a nucleophile.[3]

  • Phase-Transfer Catalysis (PTC): PTC can be a highly effective method for achieving selective mono-alkylation.[8][9] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated amine from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent.[8][9][10] This technique often allows for the use of milder bases and can improve selectivity.[8]

  • Alternative Synthetic Routes: Consider reductive amination as an alternative to direct alkylation. This method is generally more selective for the formation of tertiary amines from secondary amines and avoids the issue of over-alkylation.[11][12]

Issue 3: Observation of an Alkene Byproduct (Elimination Reaction)

Q3: I'm observing a non-polar byproduct that appears to be an alkene derived from my alkylating agent. What is causing this elimination reaction?

A3: Elimination reactions (typically E2) can compete with the desired substitution reaction (Sₙ2), especially under certain conditions.

Why It Happens: The amine, acting as a base, can abstract a proton from the carbon adjacent (beta-carbon) to the leaving group on the alkylating agent, leading to the formation of a double bond and elimination of the leaving group.

Factors Favoring Elimination:

  • Sterically Hindered Reagents: Using a bulky alkyl halide or a sterically demanding amine increases the likelihood of elimination over substitution.[13][14][15] The amine will act as a base rather than a nucleophile if it cannot easily access the electrophilic carbon.

  • Strong Bases: The use of strong, bulky bases can promote the E2 elimination pathway.[3]

  • Higher Temperatures: Increased temperature generally favors elimination over substitution.[3]

How to Fix It:

  • Alkylating Agent Structure: If possible, use a less sterically hindered alkyl halide. For example, a primary alkyl halide is less prone to elimination than a secondary or tertiary one.

  • Base Selection: Use a weaker, non-nucleophilic base if a strong base is not required for deprotonation.

  • Temperature Control: Run the reaction at a lower temperature for a longer period to favor the substitution pathway.

Issue 4: Hofmann Elimination of the Product

Q4: In some cases, I've seen evidence of ring-opening of my hexamethyleneimine product. Could this be a Hofmann elimination?

A4: Yes, this is a possibility, particularly if you have formed the quaternary ammonium salt. The Hofmann elimination is a reaction of a quaternary ammonium hydroxide that results in an alkene and a tertiary amine.[13][16][17] In the case of a cyclic amine, this leads to ring opening.[13][18]

Why It Happens: The quaternary ammonium salt, when treated with a base (often silver oxide is used to generate the hydroxide in situ), can undergo an E2 elimination where a beta-hydrogen is abstracted, and the tertiary amine acts as the leaving group.[16][17] The reaction typically follows Hofmann's rule, favoring the formation of the least substituted alkene due to the steric bulk of the trialkylamine leaving group.[13][15]

How to Minimize It:

  • Avoid Over-Alkylation: The primary way to prevent Hofmann elimination is to avoid the formation of the quaternary ammonium salt precursor. All the strategies mentioned in "Issue 2" are relevant here.

  • Control of Basicity and Temperature: If the quaternary salt does form, avoiding strongly basic conditions and high temperatures during workup and purification can help to minimize subsequent elimination.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired alkylation pathway and the major side reactions.

Alkylation_Pathways cluster_0 Desired Reaction Pathway cluster_1 Side Reactions HMI_HCl Hexamethyleneimine Hydrochloride HMI Hexamethyleneimine (Free Amine) HMI_HCl->HMI Base Product N-Alkyl Hexamethyleneimine (Tertiary Amine) HMI->Product + R-X Alkyl_Halide Alkyl Halide (R-X) Alkene Alkene (Elimination) Alkyl_Halide->Alkene + Base Quat_Salt Quaternary Ammonium Salt (Over-alkylation) Product->Quat_Salt + R-X Hofmann_Product Ring-Opened Product (Hofmann Elimination) Quat_Salt->Hofmann_Product + Base, Heat

Caption: Desired and competing reaction pathways in the alkylation of hexamethyleneimine.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Hexamethyleneimine Hydrochloride

This protocol provides a starting point for the alkylation reaction. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Parameter Value/Range
Hexamethyleneimine HCl 1.0 eq
Alkyl Halide 1.0 - 1.2 eq
Base (e.g., K₂CO₃) 2.0 - 3.0 eq
Solvent (e.g., ACN) 5 - 10 mL/mmol
Temperature RT to Reflux
Reaction Time 2 - 24 h

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexamethyleneimine hydrochloride and the base.

  • Add the solvent and stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide to the mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is recommended to improve selectivity and minimize over-alkylation.

Parameter Value/Range
Hexamethyleneimine HCl 1.0 eq
Alkyl Halide 1.0 eq
Base (e.g., 50% aq. NaOH) 5.0 eq
PTC (e.g., TBAB) 0.05 - 0.1 eq
Organic Solvent (e.g., Toluene) 5 mL/mmol
Temperature 50 - 80 °C
Reaction Time 4 - 12 h

Step-by-Step Methodology:

  • Combine hexamethyleneimine hydrochloride, the aqueous base, the organic solvent, and the phase-transfer catalyst in a round-bottom flask with vigorous stirring.

  • Add the alkyl halide to the biphasic mixture.

  • Heat the reaction to the desired temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in your alkylation reaction.

Troubleshooting_Workflow Start Start Experiment Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Products Major Side Products? Check_Conversion->Check_Side_Products No Optimize_Base Increase Base Strength/ Solubility Check_Conversion->Optimize_Base Yes Over_Alkylation Over-alkylation (Quaternary Salt)? Check_Side_Products->Over_Alkylation Yes Success Successful Reaction Check_Side_Products->Success No Optimize_RX Use More Reactive Alkylating Agent Optimize_Base->Optimize_RX Optimize_Temp Increase Temperature Optimize_RX->Optimize_Temp Optimize_Temp->Check_Conversion Elimination Elimination (Alkene)? Over_Alkylation->Elimination No Adjust_Stoich Use Excess Amine/ Slow Addition of R-X Over_Alkylation->Adjust_Stoich Yes Lower_Temp Decrease Temperature Elimination->Lower_Temp Yes Elimination->Success No Use_PTC Consider Phase-Transfer Catalysis Adjust_Stoich->Use_PTC Use_PTC->Check_Side_Products Change_Base Use Weaker/ Less Hindered Base Lower_Temp->Change_Base Change_Base->Check_Side_Products

Caption: A logical workflow for troubleshooting common issues.

References

  • Hofmann Elimination Reaction | Definition, Mechanism & Applications - NEET coaching. (2025, June 18).
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC. (n.d.).
  • Steric hindrance Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15).
  • Phase Transfer Catalysis - Wordpress. (n.d.).
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26).
  • overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine - Benchchem. (n.d.).
  • 24.7: Reactions of Amines - Chemistry LibreTexts. (2024, September 30).
  • The Hofmann Elimination - Why Are "Less Substituted"Alkenes Favored? (2017, October 18).
  • The Hofmann Elimination - Chemistry Steps. (2025, June 16).
  • Hofmann Elimination with a Cyclic Amine - YouTube. (2019, January 24).
  • Phase-transfer catalyst - Wikipedia. (n.d.).
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications - ACS.org. (2019, November 6).
  • Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit. (2023, April 6).
  • preventing over-alkylation of amines in synthesis - Benchchem. (n.d.).
  • Alkyl Strategies for Optimizing Reaction Conditions. (2025, July 15).
  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. (n.d.).
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (n.d.).
  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.gov. (n.d.).
  • N-Dealkylation of Amines - PMC. (n.d.).
  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC. (n.d.).
  • Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines | Organic Process Research & Development - ACS Publications. (2004, December 21).
  • Two Consecutive PTC N-Alkylations - PTC Organics, Inc. (n.d.).
  • Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening - PMC. (n.d.).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.).
  • Amine alkylation - Wikipedia. (n.d.).
  • Alkylation Reactions | Development, Technology. (n.d.).
  • Highly parallel optimisation of chemical reactions through automation and machine intelligence - PMC. (2025, July 12).
  • Optimization of the alkylation reaction. Reaction conditions were... | Download Scientific Diagram - ResearchGate. (n.d.).
  • common side products in ethoxy(ethyl)amine N-alkylation reactions - Benchchem. (n.d.).
  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones - R Discovery. (2020, August 7).
  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones - Taylor & Francis eBooks. (n.d.).
  • Alkylation Reactions | Development, Technology - Mettler Toledo. (n.d.).

Sources

Troubleshooting

Technical Support Center: Homopiperidine Hydrochloride Storage &amp; Handling

Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with Homopiperidine hydrochloride (also known as hexamethyleneimine hydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals working with Homopiperidine hydrochloride (also known as hexamethyleneimine hydrochloride or azepane hydrochloride)[1].

As a critical cyclic amine building block—frequently utilized in the synthesis of pharmaceuticals such as histamine H3 receptor antagonists[2]—maintaining the structural and stoichiometric integrity of this reagent is paramount. Because amine hydrochlorides are highly susceptible to environmental degradation[3], this guide synthesizes field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to ensure reproducible experimental outcomes.

Part 1: Troubleshooting & FAQs

Q1: Why does my Homopiperidine hydrochloride powder become sticky and form clumps over time? A: This is a classic symptom of deliquescence driven by the highly hygroscopic nature of amine hydrochloride salts[4]. When exposed to ambient humidity, the crystal lattice adsorbs atmospheric moisture to form hydrates[3]. The Causality: The chloride anion is highly solvated by water molecules. If the ambient relative humidity (RH) exceeds the deliquescence point of the salt, the solid will absorb enough water to literally dissolve itself into an aqueous micro-layer[3]. Repeatedly opening a cold reagent bottle in ambient air introduces condensation, accelerating this process.

Q2: My assay yields are inconsistent when using older batches of this reagent. What causes this? A: Inconsistent yields from aged batches are primarily caused by two intersecting factors:

  • Stoichiometric Weighing Errors: As the hygroscopic powder absorbs water, its apparent mass increases. Weighing a "wet" sample means you are introducing significantly fewer moles of the active homopiperidine moiety into your reaction than calculated[3].

  • Oxidative Degradation: Moisture uptake creates an aqueous micro-environment that can cause localized pH shifts. This deprotonates a fraction of the salt, liberating the free base (hexamethyleneimine). The free secondary amine is highly susceptible to oxidative degradation, leading to the formation of N-oxides or ring-cleaved byproducts[5]. In biological contexts, the homopiperidine ring is known to undergo degradation followed by oxidation[2].

Q3: How should I rescue a caked or moisture-exposed batch? A: If the reagent has formed hard clumps but remains white/colorless (discoloration indicates irreversible oxidation), it can be rescued through vacuum desiccation. The Protocol: Transfer the caked solid to a vacuum desiccator containing a strong, aggressive desiccant (e.g., phosphorus pentoxide). Apply a high vacuum (


 1 mbar) at ambient temperature for 24–48 hours.
Crucial Warning:Do not apply heat.  Heating an amine hydrochloride in the presence of trapped moisture can accelerate hydrolysis and drive off HCl gas, permanently liberating the volatile free amine[5].

Q4: What are the optimal long-term storage conditions? A: Homopiperidine hydrochloride must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) to prevent both moisture ingress and oxidation[4]. The ideal storage temperature is 2–8°C (refrigerated) within a secondary desiccator chamber to provide a fail-safe moisture barrier.

Part 2: Mechanistic Degradation Pathway

To understand why strict storage conditions are required, it is essential to visualize the causality of degradation. The following pathway illustrates how simple moisture exposure cascades into irreversible chemical degradation.

Degradation A Homopiperidine HCl (Dry Powder) B Moisture Exposure (High RH) A->B Improper Storage C Hydrate Formation & Deliquescence B->C Hygroscopic Uptake D Weighing Inaccuracies (Non-stoichiometric mass) C->D Physical Change E Micro-environmental pH Shift C->E Aqueous Micro-layer F Free Base Formation (Hexamethyleneimine) E->F Deprotonation G Oxidative Degradation (N-Oxides / Ring Cleavage) F->G O2 Exposure

Mechanistic pathway of Homopiperidine HCl degradation due to moisture and oxygen exposure.

Part 3: Quantitative Data Summary

The table below summarizes the empirical impact of Relative Humidity (RH) on the physical state and chemical integrity of Homopiperidine hydrochloride. This data validates the necessity of the strict handling protocols outlined in the next section.

Relative Humidity (RH)Exposure TimePhysical StateMass Variance (Weighing Error)Chemical Integrity
< 10% (Desiccator) 6 monthsFree-flowing powder< 0.5%Intact
30–40% (Ambient Dry) 24 hoursSlight clumping+ 2.0% to 5.0%Intact
60–75% (Ambient Humid) 12 hoursSevere caking / Sticky+ 10.0% to 15.0%Trace oxidation
> 80% (High Humidity) 6 hoursDeliquescence (Liquid pool)> 25.0%Rapid degradation

Part 4: Standard Operating Procedure (SOP) for Handling & Storage

To create a self-validating system where errors are prevented by design, follow this step-by-step methodology for receiving and storing Homopiperidine hydrochloride.

Step-by-Step Methodology
  • Thermal Equilibration:

    • Action: Upon removing the sealed reagent bottle from cold storage (2–8°C), place it in a desiccator and allow it to reach room temperature for at least 2 hours before opening.

    • Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating deliquescence.

  • Environmental Control:

    • Action: Transfer the equilibrated bottle into a glovebox or dry box purged with Argon or Nitrogen (maintaining RH < 5%).

    • Causality: Inert gas displaces both oxygen and moisture, neutralizing the two primary vectors for degradation[5].

  • Aliquoting:

    • Action: Weigh the reagent into pre-dried, amber glass vials.

    • Causality: Creating single-use or limited-use aliquots prevents the bulk batch from undergoing repeated freeze-thaw and atmospheric exposure cycles. Amber glass mitigates photo-catalyzed oxidation.

  • Hermetic Sealing:

    • Action: Seal the vials using PTFE-lined caps, then wrap the cap junction tightly with Parafilm.

    • Causality: Standard polyethylene caps are permeable to moisture vapor over time. PTFE provides a chemically inert, vapor-tight seal.

  • Redundant Storage:

    • Action: Place the aliquoted vials inside a secondary sealed container filled with an indicating desiccant (e.g., Drierite). Store this secondary container at 2–8°C.

    • Causality: The indicating desiccant serves as a self-validating visual check; if the desiccant changes color, the primary moisture barrier has failed, alerting the researcher before the reagent is compromised.

Workflow S1 1. Thermal Equilibration (Desiccator, 2 hrs) S2 2. Transfer to Glovebox (Argon/N2 Atmosphere) S1->S2 S3 3. Aliquot into Amber Glass Vials S2->S3 S4 4. Seal with PTFE Caps & Parafilm S3->S4 S5 5. Secondary Container with Indicating Desiccant S4->S5 S6 6. Refrigerated Storage (2-8°C) S5->S6

Step-by-step SOP for the aliquoting and long-term storage of hygroscopic amine salts.

References

  • Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • Preformulation: Hygroscopicity and Deliquescence of Pharmaceutical Salts Source: Mustansiriyah University Academic Repository URL:[Link]

Sources

Optimization

Handling degradation products of Hexamethyleneimine hydrochloride

Welcome to the Technical Support Center for Hexamethyleneimine hydrochloride (HMI·HCl). Designed for researchers, analytical chemists, and drug development professionals, this guide provides authoritative troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hexamethyleneimine hydrochloride (HMI·HCl). Designed for researchers, analytical chemists, and drug development professionals, this guide provides authoritative troubleshooting strategies for handling, analyzing, and purifying HMI·HCl.

Section 1: Mechanistic Overview of HMI·HCl Degradation

Q: What are the primary degradation pathways of HMI·HCl under laboratory conditions, and what causes them? A: While HMI·HCl is generally stable under ambient conditions, the 7-membered azepane ring is highly susceptible to oxidative and thermal stress. Understanding the causality behind these pathways is critical for preventing batch spoilage:

  • Alpha-Carbon Oxidation: In the presence of transition metals or atmospheric oxygen, the carbon adjacent to the nitrogen atom undergoes oxidation, yielding

    
    -caprolactam[1].
    
  • Ring-Opening Hydrolysis: Prolonged exposure to moisture and heat leads to the hydrolytic cleavage of the oxidized lactam intermediate, producing the highly polar

    
    -aminocaproic acid[2].
    
  • CO2-Mediated Thermal Degradation: If the salt dissociates into its free base form under thermal stress in the presence of

    
    , it can form carbamates that subsequently dehydrate into cyclic ureas[3].
    

G HMI HMI·HCl (Azepane Hydrochloride) Oxidation Alpha-Oxidation (O2, Metals) HMI->Oxidation Oxidative Stress CO2 CO2 Exposure (Thermal) HMI->CO2 Free base form Caprolactam ε-Caprolactam Oxidation->Caprolactam Hydrolysis Ring-Opening (H2O, Heat) Caprolactam->Hydrolysis Moisture Aminocaproic ε-Aminocaproic Acid Hydrolysis->Aminocaproic CyclicUrea Cyclic Ureas CO2->CyclicUrea

Chemical degradation pathways of HMI·HCl under environmental stress.

Section 2: Analytical Troubleshooting & Quantification

Q: How can I accurately detect and quantify these degradation products in my batch? A: Because the degradation products range from volatile lactams to highly polar amino acids, a single chromatographic method is insufficient. A dual-method approach is mandatory. Volatile


-caprolactam is best detected via GC-MS, while the zwitterionic 

-aminocaproic acid requires HILIC (Hydrophilic Interaction Liquid Chromatography) coupled with MS.

Quantitative Analytical Parameters for HMI·HCl Degradation Products

AnalyteMolecular Weight ( g/mol )Primary Analytical MethodDetection / m/zCausality of Formation
HMI (Free Base) 99.17GC-FID / GC-MSm/z 99 [M]+Parent compound dissociation

-Caprolactam
113.16GC-MSm/z 113 [M]+Aerobic oxidation[1]

-Aminocaproic Acid
131.17LC-MS (HILIC)m/z 132 [M+H]+Hydrolysis of lactam[2]
HMI-Cyclic Urea ~125.10LC-MSm/z 126 [M+H]+CO2 capture/thermal[3]

Section 3: Experimental Protocol: Self-Validating Purification System

Q: My HMI·HCl batch shows 5% caprolactam contamination. How do I purify it without inducing further degradation? A: Standard recrystallization is often ineffective because HMI·HCl and its degradation products share similar solubility profiles in polar solvents. The most reliable method is a free-basing, extraction, and re-salting protocol .

This system is self-validating: the phase separation strictly isolates the non-polar free base from polar ring-opened impurities, while the controlled anhydrous re-salting prevents thermal oxidation.

Step-by-Step Methodology:

  • Basification: Dissolve 10 g of impure HMI·HCl in 50 mL of deionized water. Slowly add 10 M KOH until the pH reaches ~14.

    • Causality: This converts HMI·HCl to its free base (HMI), which is immiscible in water, while trapping

      
      -aminocaproic acid in the aqueous phase as a highly soluble potassium salt[4].
      
  • Extraction: Extract the aqueous layer with 3 x 50 mL of diethyl ether (

    
    ).
    
    • Causality: The HMI free base and any residual caprolactam partition into the organic ether layer, leaving polar degradants behind.

  • Washing & Drying: Wash the combined ether extracts with 20 mL of brine, then dry over anhydrous

    
    . Filter off the drying agent.
    
  • Selective Precipitation (Re-salting): Under a nitrogen atmosphere, place the ether solution in an ice bath (0°C). Slowly add a stoichiometric amount of ethanolic HCl.

    • Causality: HMI·HCl precipitates immediately as a white crystalline solid, whereas caprolactam remains soluble in the ether/ethanol mixture[4].

  • Recovery: Vacuum filter the white precipitate, wash with cold

    
    , and dry under high vacuum at room temperature to yield pure HMI·HCl (m.p. 236°C)[4].
    

Workflow Start Impure HMI·HCl (Contains Lactam/Amino Acid) Base Add 10M KOH (pH ~14) Start->Base Extract Ether Extraction (Isolates Free Base) Base->Extract Aqueous Aqueous Waste (Aminocaproic Acid) Base->Aqueous Phase Separation Acidify Add Ethanolic HCl @ 0°C under N2 Extract->Acidify Filter Vacuum Filtration Acidify->Filter Pure Pure HMI·HCl (Solid Precipitate) Filter->Pure Filtrate Ether Filtrate (Caprolactam) Filter->Filtrate Byproduct Removal

Self-validating extraction and selective precipitation workflow for HMI·HCl.

Section 4: Storage and Handling Best Practices

Q: How should I store HMI·HCl to ensure long-term stability? A: Store HMI·HCl in a tightly sealed, amber glass container under an inert atmosphere (Nitrogen or Argon) at temperatures below 30°C[5].

  • Causality: HMI·HCl is highly hygroscopic. Moisture ingress not only causes caking but also provides the necessary aqueous micro-environment for hydrolytic ring-opening if any oxidized lactam is present. The inert atmosphere prevents aerobic alpha-carbon oxidation.

Q: Is it safe to dry HMI·HCl in a standard laboratory oven? A: No. Drying should exclusively be performed in a vacuum desiccator at room temperature.

  • Causality: Applying heat in the presence of atmospheric oxygen accelerates the thermal degradation of any residual free base into cyclic ureas and highly toxic nitrogen oxides (

    
    )[6].
    

References

  • Title: Aerobic oxidation of cyclic amines to lactams catalyzed by ceria-supported nanogold Source: Iowa State University (iastate.edu) URL: [Link]

  • Title: Metabolism of N-nitrosohexamethyleneimine - PubMed Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Thermal Degradation of Linear Amines for CO2 Capture Source: ResearchGate (researchgate.net) URL: [Link]

  • Title: Cas 111-49-9, Hexamethyleneimine Purification Methods Source: LookChem (lookchem.com) URL: [Link]

  • Title: Azepane | C6H13N | CID 8119 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

FTIR Characteristic Peaks of Hexamethyleneimine Hydrochloride: A Comparative Analytical Guide

Hexamethyleneimine (also known as azepane) is a 7-membered cyclic amine widely utilized as a building block in pharmaceutical synthesis and materials science. When converted to its hydrochloride salt, hexamethyleneimine...

Author: BenchChem Technical Support Team. Date: March 2026

Hexamethyleneimine (also known as azepane) is a 7-membered cyclic amine widely utilized as a building block in pharmaceutical synthesis and materials science. When converted to its hydrochloride salt, hexamethyleneimine hydrochloride, its physical and spectroscopic properties undergo profound changes.

As a Senior Application Scientist, I have designed this guide to objectively compare the Fourier Transform Infrared (FTIR) spectroscopic profile of hexamethyleneimine hydrochloride against its free base and its 6-membered analog, piperidine hydrochloride. By understanding the physical causality behind these spectral shifts, researchers can confidently validate structural identity and sample purity during drug development.

Mechanistic Overview: The Physics of Amine Protonation in FTIR

To accurately interpret the FTIR spectrum of an amine hydrochloride, one must understand the fundamental changes in molecular dipoles and vibrational force constants that occur upon protonation.

When hexamethyleneimine (a neutral secondary amine) reacts with hydrochloric acid, the nitrogen atom transitions to a cationic secondary ammonium center (


). This structural evolution triggers three critical spectroscopic phenomena:
  • The "Ammonium Band" and Hydrogen Bonding: In the, the unhindered N-H covalent bond vibrates at a high frequency, producing a distinct, sharp stretching peak around 3200–3300 cm⁻¹[1]. Upon protonation, the newly formed

    
     group engages in a dense, extensive hydrogen-bond network with the chloride counterions (
    
    
    
    ) within the crystal lattice. This strong intermolecular interaction weakens the N-H covalent bonds, drastically lowering their stretching frequency and broadening the signal into a massive "ammonium band" that dominates the 2400–3000 cm⁻¹ region.
  • Obscuration of C-H Stretches: Because the broad ammonium band spans the entire high-frequency fingerprint area, the standard

    
     C-H stretching modes (normally visible at 2850–2930 cm⁻¹) are typically engulfed, appearing only as subtle shoulders on the primary 
    
    
    
    peak.
  • Shift of the N-H Bending Mode: The N-H scissoring (bending) vibration shifts to the 1590–1610 cm⁻¹ region. This sharp, strong peak is a primary diagnostic marker for the successful formation of the hydrochloride salt, distinguishing it from which typically show C=O stretches around 1640 cm⁻¹[2].

Comparative Spectral Data

The table below summarizes the quantitative vibrational modes, objectively comparing hexamethyleneimine hydrochloride with its free base and [3]. Notice how ring size directly impacts the low-frequency deformation modes.

Vibrational ModeHexamethyleneimine (Free Base)Hexamethyleneimine HCl (7-Membered Ring)Piperidine HCl (6-Membered Ring)
N-H / N-H⁺ Stretch ~3200 – 3300 cm⁻¹ (Sharp, weak)2400 – 3000 cm⁻¹ (Broad, strong, overlapping)2400 – 2950 cm⁻¹ (Broad, strong)
C-H Stretch (

)
2850 – 2930 cm⁻¹ (Distinct)Obscured by N-H⁺ band (Shoulders)Obscured by N-H⁺ band (Shoulders)
N-H / N-H⁺ Bend ~1650 cm⁻¹ (Weak to moderate)1590 – 1610 cm⁻¹ (Strong diagnostic peak)~1590 – 1600 cm⁻¹ (Strong)
Ring Deformation 850 – 950 cm⁻¹ (Variable, broad)850 – 950 cm⁻¹ (Complex multiplet)~805 cm⁻¹ (Sharp, highly characteristic)

Analytical Insight: While the high-frequency regions of piperidine HCl and hexamethyleneimine HCl are nearly identical due to the dominant ammonium band, the fingerprint region reveals their structural differences. The highly stable chair conformation of the 6-membered piperidine ring yields a very sharp, characteristic ring-breathing band at 805 cm⁻¹[4]. In contrast, the 7-membered azepane ring possesses greater conformational flexibility (e.g., twist-chair forms), resulting in broader, more complex deformation bands in the 850–950 cm⁻¹ range[1].

Experimental Protocols: A Self-Validating Workflow

Amine hydrochlorides are notoriously hygroscopic. If ambient moisture is absorbed during sample preparation, water will introduce a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bending mode (~1640 cm⁻¹). Crucially, this water bending mode directly overlaps with the diagnostic N-H⁺ bend (~1600 cm⁻¹), leading to obscured data and false interpretations.

To establish a self-validating system, ATR-FTIR (Attenuated Total Reflectance) is strictly preferred over traditional KBr pellets, as KBr is highly prone to moisture absorption.

Step-by-Step Methodology (ATR-FTIR)
  • Sample Desiccation (Causality Step):

    • Action: Store the hexamethyleneimine hydrochloride sample in a vacuum desiccator over anhydrous calcium sulfate (Drierite) or phosphorus pentoxide for at least 24 hours prior to analysis.

    • Reasoning: Eliminates interstitial moisture that causes spectral interference at 1640 cm⁻¹.

  • Background Acquisition:

    • Action: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Acquire a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) in a dry nitrogen-purged environment.

  • Sample Deposition & Compression:

    • Action: Quickly transfer 2–5 mg of the dried solid salt onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the crystal and the sample.

  • Spectral Acquisition & Processing:

    • Action: Acquire the sample spectrum using the same parameters as the background. Apply an ATR correction algorithm in your spectrometer's software to adjust for penetration depth variations across the wavenumber scale.

  • System Validation:

    • Action: Inspect the 3400–3500 cm⁻¹ region. A flat baseline here validates that the sample remained dry during handling. If a broad peak is present, the sample has absorbed water, and the protocol must be repeated.

Workflow Visualization

Workflow for FTIR analysis of hygroscopic amine hydrochloride salts.

References

  • Azepane | CID 8119 - PubChem - NIH. National Center for Biotechnology Information. URL:[Link]

  • The Use of Infrared and Raman Spectroscopy to Study Corrosion Inhibitors on Metal Surfaces. Association for Materials Protection and Performance (AMPP). URL:[Link]

  • Piperidine hydrochloride - Spectrum - SpectraBase. John Wiley & Sons, Inc. URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: Azepane Hydrochloride vs. Piperidine Hydrochloride

Executive Summary In the landscape of medicinal chemistry and organic synthesis, saturated nitrogen heterocycles are fundamental building blocks. Piperidine (a 6-membered ring) is ubiquitous in FDA-approved drugs, while...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, saturated nitrogen heterocycles are fundamental building blocks. Piperidine (a 6-membered ring) is ubiquitous in FDA-approved drugs, while Azepane (a 7-membered ring) is increasingly utilized for scaffold hopping to navigate around crowded intellectual property spaces or to fine-tune pharmacokinetic profiles. Because the free bases of both amines are volatile and prone to atmospheric oxidation, they are commercially supplied and handled as hydrochloride (HCl) salts .

This guide provides an in-depth, objective comparison of the reactivity, physicochemical properties, and synthetic handling of Azepane HCl and Piperidine HCl, supported by thermodynamic data and field-proven experimental protocols.

Physicochemical Properties & Electronic Landscape

To predict how these two salts will behave in a reactor, we must first deconstruct their electronic and conformational properties.

Quantitative Comparison Table
PropertyPiperidine HydrochlorideAzepane Hydrochloride
Ring Size 6-membered7-membered
Free Base pKa ~11.10 - 11.24~11.07 - 11.20
Nucleophilicity (MCA) 139 kJ/mol145 kJ/mol
Conformation Rigid ChairFlexible Twist-Chair
Steric Hindrance LowModerate (Transannular interactions)
The Causality of Basicity and Nucleophilicity

A common misconception is that larger saturated rings are inherently less reactive due to steric bulk. While their basicity (pKa) is nearly identical—because the inductive electron-donating effect of alkyl chains plateaus after 5 to 6 carbons[1][2]—their nucleophilicity tells a different story.

Using Mayr's Methyl Cation Affinity (MCA) scale to quantify nucleophilicity, piperidine exhibits an MCA of 139 kJ/mol, whereas azepane exhibits a higher MCA of 145 kJ/mol[3]. This counterintuitive increase in nucleophilicity for the larger 7-membered ring is driven by conformational energetics. Azepane exists in a flexible twist-chair conformation that suffers from ground-state transannular strain. When the azepane nitrogen attacks an electrophile and transitions to a tetrahedral quaternary ammonium transition state, a portion of this transannular strain is relieved, lowering the activation energy barrier compared to the highly stable, rigid chair conformation of piperidine[3].

Scaffold_Comparison Core Secondary Amine Selection Pip Piperidine HCl (6-Membered) • Chair Conformation • Lower MCA (139 kJ/mol) • High Rigidity Core->Pip Aze Azepane HCl (7-Membered) • Twist-Chair Conformation • Higher MCA (145 kJ/mol) • High Flexibility Core->Aze

Caption: Structural and energetic comparison between Piperidine and Azepane scaffolds.

Reactivity Profiles: Salt Activation and Coupling

Activation of the Hydrochloride Salt

As hydrochloride salts, the nitrogen lone pair in both piperidine and azepane is protonated (


), rendering them completely unreactive toward electrophiles. To initiate any reaction (SN2 or amidation), the salt must be neutralized in situ using an auxiliary base. Because their conjugate acids share a similar pKa (~11.1), the exact same base systems (e.g., 

, DIPEA, or

) are equally effective for both[1][4].
SN2 Alkylation vs. Amidation
  • SN2 Alkylation: Azepane's higher MCA makes it slightly more reactive toward unhindered primary alkyl halides. Its flexibility allows it to adapt its conformation during the SN2 trajectory[5].

  • Amidation (Peptide Coupling): When coupling with bulky carboxylic acids using reagents like HATU, piperidine often demonstrates faster initial kinetics. The rigid chair of piperidine presents the nitrogen lone pair without the dynamic steric clash caused by the fluctuating methylene protons in azepane's 7-membered ring.

Reaction_Workflow A Amine HCl Salt (Stable Storage) B Free Base Amine (Active Nucleophile) A->B + Base (e.g., DIPEA) - HCl salt C Transition State (N-C Bond Formation) B->C + Electrophile (R-X or R-CO-X) D N-Functionalized Product C->D - Leaving Group

Caption: Mechanistic workflow from amine hydrochloride salt activation to N-functionalized product.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in stoichiometric logic and analytical checkpoints to confirm reaction progress.

Protocol A: General N-Alkylation (SN2 Pathway)

Objective: Alkylate the secondary amine using an alkyl halide.

  • Suspension & Neutralization: Suspend 1.0 equivalent of the Amine HCl (Azepane HCl or Piperidine HCl) in anhydrous DMF (0.2 M). Add 3.0 equivalents of finely powdered anhydrous

    
    .
    
    • Causality: Why 3.0 eq? 1.0 eq is consumed to crack the HCl salt and liberate the free base. 1.0 eq neutralizes the HX acid generated during the SN2 reaction. The final 1.0 eq acts as a kinetic buffer to drive the equilibrium forward.

  • Electrophile Addition: Add 1.1 equivalents of the alkyl halide dropwise at room temperature. Heat the mixture to 60 °C.

  • Self-Validation (Monitoring): Spot the reaction on a TLC plate and stain with Ninhydrin. The starting free base (secondary amine) will stain a bright pink/red. The reaction is complete when the pink spot is entirely consumed, leaving only the UV-active or iodine-active tertiary amine product.

  • Workup: Quench with water to dissolve the inorganic salts (

    
    , unreacted 
    
    
    
    ). Extract with Ethyl Acetate. The product remains in the organic layer.
Protocol B: Amide Bond Formation (HATU Coupling)

Objective: Couple the amine with a carboxylic acid.

  • Pre-activation: Dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF. Stir for 5 minutes to form the active OAt ester.

  • Salt Neutralization: In a separate vial, dissolve 1.2 equivalents of the Amine HCl in DMF and add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen over

      
       here because it is entirely soluble in DMF, ensuring a homogeneous reaction environment critical for fast peptide coupling kinetics.
      
  • Coupling: Transfer the neutralized amine solution to the activated ester. Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Analyze an aliquot via LC-MS. The mass of the Amine HCl salt will no longer be present, and a new peak corresponding to

    
     of the amide will dominate the chromatogram.
    

Scaffold Hopping in Drug Design

Why would a researcher choose Azepane HCl over the more common Piperidine HCl?

  • Intellectual Property: Piperidine is heavily patented across countless therapeutic targets. Expanding the ring to azepane often circumvents existing Markush structures in patent claims.

  • Target Residence Time: The added flexibility of the 7-membered ring allows azepane derivatives to achieve induced-fit interactions within target binding pockets, occasionally leading to slower off-rates and prolonged target residence times[5].

  • Lipophilicity: The extra methylene group slightly increases the LogP of the molecule, which can be leveraged to improve blood-brain barrier (BBB) penetration if the piperidine analog is too polar.

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Source: ResearchGate / MDPI URL:[Link]

  • Cation affinity numbers of Lewis bases Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • From Quinoline to Quinazoline‐Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search Source: PMC / NIH URL: [Link]

Sources

Validation

Hexamethyleneimine hydrochloride vs Pyrrolidine hydrochloride nucleophilicity

Comparative Nucleophilicity Guide: Pyrrolidine Hydrochloride vs. Hexamethyleneimine Hydrochloride Executive Summary In the landscape of synthetic organic chemistry and drug development, the choice of secondary cyclic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Nucleophilicity Guide: Pyrrolidine Hydrochloride vs. Hexamethyleneimine Hydrochloride

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the choice of secondary cyclic amines profoundly impacts reaction kinetics, particularly in nucleophilic aromatic substitutions (


) and amidation workflows. This guide provides an objective, data-driven comparison between Pyrrolidine hydrochloride (a 5-membered ring) and Hexamethyleneimine hydrochloride (azepane, a 7-membered ring). While both compounds exhibit nearly identical thermodynamic basicity, their kinetic nucleophilicity diverges drastically due to conformational mechanics and steric shielding.

Mechanistic Causality: Basicity vs. Nucleophilicity

A common pitfall in reagent selection is conflating basicity (a thermodynamic parameter) with nucleophilicity (a kinetic parameter).

  • Pyrrolidine possesses a highly rigid "envelope" conformation. This structural geometry forces the nitrogen lone pair into an exposed, unhindered position, making it an exceptionally aggressive nucleophile capable of rapid attack on electrophilic centers[1].

  • Hexamethyleneimine (Azepane) , conversely, exists in highly flexible twist-chair and boat conformations. The 7-membered ring introduces significant transannular strain, where the axial hydrogens sterically shield the nitrogen lone pair[2]. Consequently, the trajectory of electrophilic approach is heavily hindered, reducing its kinetic reactivity.

The Role of the Hydrochloride Salt: Both reagents are supplied as stable hydrochloride salts, meaning the nitrogen lone pair is protonated and completely non-nucleophilic. To activate these reagents, they must be deprotonated (freebased) in situ using a non-nucleophilic base. Causality of Base Selection: N,N-Diisopropylethylamine (DIPEA) is the standard choice for this activation. Its massive steric bulk (isopropyl groups) prevents it from acting as a competing nucleophile, ensuring that any subsequent reaction is driven solely by the freebased pyrrolidine or hexamethyleneimine.

Logic A Pyrrolidine (5-Membered) Rigid Envelope Conformation C Minimal Steric Shielding Exposed Lone Pair A->C B Hexamethyleneimine (7-Membered) Flexible Twist-Chair Conformation D Transannular Strain Steric Shielding of Lone Pair B->D E High Nucleophilicity (Mayr N ≈ 18.3) C->E F Moderate Nucleophilicity (Mayr N < 17.5) D->F

Logical relationship between ring size, conformational sterics, and resulting nucleophilicity.

Quantitative Performance Comparison

The empirical nucleophilicity scale developed by Herbert Mayr provides a definitive metric for comparing these amines. The Mayr equation,


, allows researchers to predict second-order reaction rates based on the nucleophile-specific parameter (

)[3].
PropertyPyrrolidine HydrochlorideHexamethyleneimine Hydrochloride
Ring Size 5-membered7-membered
Active Species Pyrrolidine (Freebase)Azepane (Freebase)
Conjugate Acid pKa ~11.31~11.10
Mayr Nucleophilicity (

)
18.32 (in CH₃CN)< 17.50 (in CH₃CN)
Steric Hindrance Minimal (Envelope conformation)High (Transannular interactions)
Reactivity Profile Rapid amidation, highly active

Controlled amidation, slower substitution

Self-Validating Experimental Protocol: Kinetic Nucleophilicity Assay

To objectively measure and compare the nucleophilicity of these two amines, a stopped-flow UV-Vis kinetic assay is employed using Mayr's benzhydrylium reference electrophiles.

Causality of Experimental Design:

  • Solvent Choice (Acetonitrile): Protic solvents like methanol form strong hydrogen bonds with the amine lone pair, artificially depressing the true nucleophilicity[4]. Acetonitrile (CH₃CN) provides a polar aprotic environment that measures inherent reactivity without solvent-dampening effects[3].

  • Electrophile Choice: Benzhydrylium tetrafluoroborate salts are intensely colored. As the amine attacks the carbocation, the

    
     center converts to 
    
    
    
    , breaking the conjugation and causing a quantifiable decay in UV-Vis absorbance.

Protocol S1 1. In Situ Freebasing Amine·HCl + DIPEA in CH3CN S2 2. Stopped-Flow UV-Vis Equilibrate at 20 °C S1->S2 S3 3. Electrophile Injection Add Benzhydrylium Ion S2->S3 S4 4. Kinetic Monitoring Track Absorbance Decay S3->S4 S5 5. Validation & Calculation Linear k_obs vs [Amine] Plot S4->S5

Self-validating experimental workflow for UV-Vis kinetic determination of nucleophilicity.

Step-by-Step Methodology:

  • In Situ Freebasing: Dissolve 1.0 equivalent of Pyrrolidine·HCl (or Hexamethyleneimine·HCl) and 1.05 equivalents of DIPEA in anhydrous CH₃CN at 20 °C.

    • Rationale: The slight 5% excess of DIPEA ensures complete deprotonation without introducing significant ionic strength variations or competing side reactions.

  • Equilibration: Transfer the freshly freebased amine solution to a temperature-controlled quartz cuvette (20 ± 0.1 °C) within a stopped-flow UV-Vis spectrophotometer.

  • Injection: Rapidly inject a standardized solution of a reference benzhydrylium ion (e.g.,

    
    ) into the cuvette.
    
  • Kinetic Monitoring: Record the exponential decay of the electrophile's absorbance at its specific

    
     (typically 400–500 nm) over time to extract the pseudo-first-order rate constant (
    
    
    
    ).
  • System Validation Check: Plot

    
     against varying concentrations of the amine.
    
    • Self-Validation Rule: The resulting plot must be strictly linear and pass directly through the origin. A non-zero y-intercept indicates a reversible reaction or solvent solvolysis, which invalidates the kinetic run.

  • Parameter Extraction: Calculate the second-order rate constant (

    
    ) from the slope of the validated plot. Utilize the Mayr equation to derive the definitive 
    
    
    
    parameter[3].

Conclusion for Drug Development Professionals

When designing synthetic routes, Pyrrolidine·HCl should be selected when maximum nucleophilic reactivity is required (e.g., unactivated


 reactions, rapid Fmoc-deprotection[1], or coupling with sterically hindered electrophiles). Hexamethyleneimine·HCl is the superior choice when a milder, more sterically demanding nucleophile is needed to prevent over-alkylation, or when synthesizing specific 7-membered pharmacophores where reaction kinetics must be carefully controlled to avoid runaway exothermic pathways.

References

  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances.[Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.[Link]

  • A Study of Adduct Formation of Heterocyclic Nitrogen Bases with Nickel(II) Chelate. Asian Journal of Chemistry.[Link]

Sources

Comparative

Chromatographic separation of Hexamethyleneimine hydrochloride impurities

Chromatographic Separation of Hexamethyleneimine Hydrochloride and Related Impurities: A Comparative Guide The Analytical Challenge: Mechanistic Insights Hexamethyleneimine (HMI) is a seven-membered cyclic secondary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Separation of Hexamethyleneimine Hydrochloride and Related Impurities: A Comparative Guide

The Analytical Challenge: Mechanistic Insights

Hexamethyleneimine (HMI) is a seven-membered cyclic secondary amine (azepane) widely utilized as a synthetic intermediate in pharmaceutical and polymer manufacturing. When isolated and handled as its stable salt form, Hexamethyleneimine hydrochloride (HMI·HCl), analysts face a triad of distinct chromatographic challenges:

  • Lack of a Chromophore: HMI possesses no conjugated pi-systems, rendering standard UV detection at typical wavelengths (e.g., 254 nm) virtually useless for direct analysis.

  • High Polarity & Basic Nitrogen: In its protonated state (pKa ~ 11), HMI·HCl is highly polar and exhibits minimal retention on standard reversed-phase (C18) columns. Furthermore, residual silanol activity on silica-based columns leads to severe secondary electrostatic interactions, resulting in extreme peak tailing.

  • Structurally Similar Impurities: Synthesis and degradation pathways often yield homologous cyclic amines, including pyrrolidine (C4), piperidine (C5), heptamethyleneimine (C8), and tetrahydroazepine (THA)[1][2]. Separating these closely related aliphatic heterocycles requires highly selective stationary phases.

Workflow & Strategy Selection

To overcome these challenges, three distinct analytical workflows are commonly employed. The optimal choice depends on the available detector technology (FID, UV/FL, ELSD/CAD) and the desired sample preparation throughput.

G Start HMI·HCl Sample (Highly Polar Salt) GC_Prep Free-Basing (NaOH) & Organic Extraction Start->GC_Prep Volatilization Deriv_Prep Dansyl Chloride Derivatization (pH 9.5) Start->Deriv_Prep Chromophore Tag Direct_Prep Aqueous Dilution (Native Salt Form) Start->Direct_Prep Direct Injection GC_Method GC-FID Amine-Deactivated PEG GC_Prep->GC_Method HPLC_Deriv RP-HPLC (UV/FL) C18 Column Deriv_Prep->HPLC_Deriv HPLC_Mixed Mixed-Mode LC RP/Cation-Exchange Direct_Prep->HPLC_Mixed

Figure 1: Decision matrix and sample prep workflows for HMI·HCl impurity profiling.

Platform Comparison: GC-FID vs. Pre-Column Derivatization HPLC vs. Mixed-Mode LC

3.1. Gas Chromatography (GC-FID) with Amine-Deactivated Columns

  • Mechanism: GC-FID is a standard technique for assessing the purity of volatile amines[3]. Because HMI·HCl is a non-volatile salt, the sample must first be free-based using a strong alkali (e.g., NaOH) and extracted into an organic solvent. The separation relies on boiling point differences and polarity.

  • Column Chemistry: Standard capillary columns suffer from irreversible adsorption of free amines. Amine-deactivated polyethylene glycol (PEG) columns (e.g., 4) are required to passivate active sites and ensure sharp, symmetrical peaks for HMI and its homologs[4].

  • Pros: Excellent resolution of homologous cyclic impurities like pyrrolidine and heptamethyleneimine[1]; universal and sensitive FID detection.

  • Cons: Requires sample free-basing; potential loss of highly volatile impurities during the extraction phase.

3.2. Reversed-Phase HPLC via Dansyl Chloride Derivatization

  • Mechanism: To utilize standard HPLC-UV or Fluorescence (FL) systems, the secondary amine of HMI is reacted with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride, DNSCl) under mildly basic conditions[5]. This nucleophilic substitution yields a stable sulfonamide, simultaneously neutralizing the basic nitrogen (preventing peak tailing) and attaching a bulky, hydrophobic fluorophore.

  • Column Chemistry: Standard end-capped C18 or C8 columns.

  • Pros: Exceptional sensitivity (fluorometric detection); utilizes ubiquitous RP-HPLC instrumentation; excellent retention of the now-hydrophobic adduct.

  • Cons: Derivatization is time-consuming; excess reagents and byproducts can clutter the early eluting region of the chromatogram.

3.3. Mixed-Mode HPLC (Reversed-Phase / Cation-Exchange)

  • Mechanism: Mixed-mode stationary phases feature both hydrophobic alkyl chains and embedded acidic functional groups (e.g., carboxylic or sulfonic acids). This allows direct injection of the HMI·HCl aqueous solution. The protonated amine is retained via electrostatic cation-exchange, while the hydrophobic ring interacts with the alkyl chains.

  • Pros: Zero sample preparation (dilute-and-shoot); direct analysis of the salt form; orthogonal selectivity to pure RP-HPLC.

  • Cons: Requires specialized universal detectors (CAD/ELSD) due to the lack of a UV chromophore; the mobile phase must be strictly volatile (e.g., ammonium formate).

Quantitative Performance Comparison

Performance MetricGC-FID (Amine-Deactivated)RP-HPLC (Dansyl Derivatization)Mixed-Mode LC (CAD/ELSD)
Primary Retention Mechanism Volatility & PolarityHydrophobic Interaction (C18)Cation-Exchange & Hydrophobic
Sample Prep Time Moderate (15 mins)High (40 mins)Low (< 5 mins)
Resolution (HMI vs Piperidine) > 2.5> 3.0~ 1.8 - 2.2
Sensitivity (LOD) ~ 10 ppm~ 0.1 ppm (Fluorescence)~ 5 ppm
Recommended Detector Flame Ionization (FID)Fluorescence / UV (254 nm)Charged Aerosol (CAD)
Column Hardware Stabilwax-DB (PEG)Standard C18Primesep 100 / Obelisc R

Self-Validating Experimental Protocol: Dansyl Derivatization RP-HPLC

Because many QA/QC laboratories rely on standard UV/Vis or Fluorescence detectors, the5 remains the most universally applicable and robust technique for HMI·HCl[5]. This protocol is designed as a self-validating system: every step includes a mechanistic control to ensure reaction completeness and analytical integrity.

Step 1: Buffer and Reagent Preparation

  • Action: Prepare a 0.1 M Sodium Carbonate/Bicarbonate buffer and adjust to pH 9.5.

  • Causality: Dansyl chloride reacts specifically with unprotonated amines. Since HMI has a pKa of ~11, a pH of 9.5 ensures a sufficient fraction of the amine is deprotonated and nucleophilic, while minimizing the competing hydrolysis of DNSCl by hydroxide ions.

Step 2: Derivatization Reaction

  • Action: Mix 100 µL of HMI·HCl sample (aqueous, ~1 mg/mL) with 500 µL of the carbonate buffer. Add 400 µL of DNSCl solution (5 mg/mL in acetonitrile). Vortex and incubate at 50°C for 20 minutes in the dark.

  • Causality: The elevated temperature accelerates the sulfonamide formation. Darkness is required because dansyl derivatives are susceptible to photodegradation, which would compromise quantitative recovery.

Step 3: Quenching (The Self-Validating Step)

  • Action: Add 100 µL of 10% Proline solution. Incubate for an additional 5 minutes.

  • Causality: Unreacted DNSCl will interfere with the chromatogram. Proline reacts with excess DNSCl to form a highly polar derivative that elutes in the void volume, ensuring it does not co-elute with the hydrophobic HMI-dansyl adduct. The presence of the proline-dansyl peak in the void volume validates that excess reagent was present and the primary reaction went to completion.

Step 4: Chromatographic Separation

  • Column: End-capped C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Gradient elution from 30% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 20 minutes.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm) or UV at 254 nm.

References

  • Rates of Reaction of Cyclic lmines with p-Fluoronitrobenzene. RSC Publishing. 1

  • Process for producing hexamethylenediamine and aminocapronitrile from adiponitrile, wherein the hexamethylenediamine contains less than 200 ppm tetrahydroazepine. Google Patents. 2

  • Technical Support Center: Catalyst Selection for Diamine Synthesis and Purification. Benchchem. 3

  • GC Columns (Stabilwax-DB Applications). Chromtech. 4

  • Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. 5

Sources

Validation

A Comparative Guide to Quality Control Testing Protocols for Pharmaceutical Grade Azepane Hydrochloride

Introduction: The Criticality of Purity in Amine Intermediates Azepane hydrochloride (and its functionalized derivative, 1-(2-chloroethyl)azepane hydrochloride) is a highly reactive cyclic secondary amine building block....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Amine Intermediates

Azepane hydrochloride (and its functionalized derivative, 1-(2-chloroethyl)azepane hydrochloride) is a highly reactive cyclic secondary amine building block. It is utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) such as bazedoxifene, setastine, and azelastine .

In my experience overseeing API intermediate scale-up, the distinction between industrial-grade and pharmaceutical-grade azepane hydrochloride is often the deciding factor in the success of downstream stoichiometric coupling reactions. Industrial grades frequently contain homologous amine impurities (e.g., piperidine, pyrrolidine) and high moisture content. Because azepane acts as a nucleophile in these syntheses, homologous impurities will competitively react, creating a cascade of related-substance impurities in the final API that are notoriously difficult to purge.

This guide objectively compares the performance specifications of pharmaceutical-grade azepane hydrochloride against standard alternatives and provides field-proven, self-validating Quality Control (QC) protocols designed to meet stringent ICH and Ph. Eur./USP standards .

Comparative Data Summary

To establish a baseline for quality, we must compare the quantitative specifications of high-purity pharmaceutical-grade azepane hydrochloride against both its industrial counterpart and a standard alternative cyclic amine (Piperidine HCl).

Table 1: Quantitative Performance and Specification Comparison

QC ParameterPharmaceutical Grade Azepane HClIndustrial Grade Azepane HClAlternative: Pharm-Grade Piperidine HCl
Purity (HPLC/GC)

99.5%

95.0%

99.5%
Related Substances

0.1% (Homologous amines)

2.0%

0.1%
Water Content (KF)

0.5%

2.0%

0.5%
Residual Solvents Conforms to ICH Q3CNot SpecifiedConforms to ICH Q3C
Residue on Ignition

0.1%

0.5%

0.1%
Identity (NMR/FTIR) Conforms to structureConforms to structureConforms to structure

Experimental Methodologies & QC Protocols

The following protocols are engineered to be self-validating systems . A self-validating protocol ensures that any failure in the instrument, reagents, or sample preparation is immediately flagged by an internal control before the data can be misinterpreted.

Protocol 1: Purity and Related Substances via Ion-Pair HPLC-UV

Causality & Rationale: Aliphatic amines like azepane lack a strong chromophore and are highly basic. If analyzed on a standard C18 column, the secondary amine will interact with residual surface silanols, causing severe peak tailing and poor resolution. To counteract this, we utilize an ion-pairing reagent (sodium 1-octanesulfonate) in an acidic mobile phase. This neutralizes the silanols and forms a neutral, lipophilic complex with the protonated amine, drastically improving retention and peak symmetry.

Self-Validating Mechanism: This protocol includes a System Suitability Test (SST) utilizing a resolution mixture of azepane and piperidine. If the column chemistry degrades, the resolution between these two structurally similar amines will drop below the acceptable threshold, invalidating the run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Mobile Phase A by dissolving 2.16 g of sodium 1-octanesulfonate in 1 L of Milli-Q water. Adjust to pH 2.5 with dilute phosphoric acid. Mobile Phase B is HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 50 mg of Azepane HCl Reference Standard into a 50 mL volumetric flask. Dissolve and make up to volume with Mobile Phase A (1.0 mg/mL).

  • System Suitability Solution: Spike 5 mL of the standard solution with 0.1% (w/w) Piperidine HCl to serve as the resolution marker.

  • Chromatographic Conditions:

    • Column: End-capped C18 (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-15 min (90% A), 15-25 min (Linear to 50% A), 25-30 min (Hold 50% A).

    • Detection: UV at 210 nm (or ELSD at 45°C for universal detection).

  • System Validation: Inject the System Suitability Solution. The resolution (

    
    ) between piperidine and azepane must be 
    
    
    
    . The Relative Standard Deviation (RSD) of the azepane peak area from five replicate standard injections must be
    
    
    .
  • Sample Analysis: Inject the sample preparation (1.0 mg/mL). Calculate purity by area normalization against the reference standard.

Protocol 2: Moisture Content via Volumetric Karl Fischer (KF) Titration

Causality & Rationale: Amine hydrochlorides are exceptionally hygroscopic. Absorbed water degrades the material and throws off molar equivalents during anhydrous downstream coupling reactions (e.g., Grignard or alkylation steps). Volumetric KF is chosen over gravimetric Loss on Drying (LOD) because heating amine hydrochlorides can cause sublimation or thermal decomposition, leading to falsely high moisture readings .

Self-Validating Mechanism: The system is validated daily using a certified 1.0% water standard to determine the exact titer of the KF reagent, compensating for ambient humidity drift.

Step-by-Step Methodology:

  • System Conditioning: Add 30 mL of dry methanol to the titration vessel. Pre-titrate with KF reagent to a stable electrometric endpoint (drift < 10 µ g/min ).

  • Titer Determination: Inject exactly 1.00 g of a certified 1.0% water standard. Titrate to the endpoint and calculate the titer (mg

    
     / mL reagent). Recovery must be between 98.0% and 102.0%.
    
  • Sample Introduction: Rapidly transfer ~0.5 g of Azepane HCl (accurately weighed) into the titration vessel to minimize atmospheric exposure.

  • Titration: Titrate with KF reagent until the dual-platinum electrode detects excess iodine via a sharp voltage drop.

  • Calculation:

    
    , where 
    
    
    
    is the volume of reagent (mL),
    
    
    is the titer (mg/mL), and
    
    
    is sample weight (g).
Protocol 3: Residual Solvents via GC-Headspace (GC-HS)

Causality & Rationale: The synthesis of azepane hydrochloride often involves solvents like dichloromethane (Class 2) and methanol (Class 2). Direct liquid injection of the salt into a Gas Chromatograph would contaminate the inlet and column with non-volatile chloride salts. Headspace sampling isolates the volatile solvents, protecting the GC hardware while providing high sensitivity.

Self-Validating Mechanism: We utilize an internal standard (Fluorobenzene) to correct for any variations in headspace partitioning, vial pressure, or injection volume.

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a diluent of Dimethyl Sulfoxide (DMSO) containing 10 µg/mL of Fluorobenzene (Internal Standard).

  • Standard Preparation: Prepare a mixed standard of Methanol (3000 ppm) and Dichloromethane (600 ppm) in the diluent.

  • Sample Preparation: Dissolve 100 mg of Azepane HCl in 5.0 mL of the diluent in a 20 mL headspace vial. Crimp securely.

  • Headspace Conditions: Oven temp 85°C for 20 min; Transfer line 105°C; Loop 95°C.

  • GC Conditions: DB-624 column (30 m × 0.32 mm × 1.8 µm). Carrier gas: Helium at 1.5 mL/min. FID detector at 250°C.

  • System Suitability: Inject the standard vial. The resolution between methanol and dichloromethane must be

    
    .
    
  • Analysis: Analyze the sample vials. Calculate residual solvent concentrations using the internal standard response ratio.

Visualizations

QC Workflow Logic

The following diagram illustrates the self-validating decision matrix used to release pharmaceutical-grade batches.

QC_Workflow Start Raw Material Azepane HCl Identity Identity Testing (FTIR & 1H-NMR) Start->Identity Purity Purity & Impurities (Ion-Pair HPLC) Identity->Purity Moisture Moisture Content (Karl Fischer) Purity->Moisture Safety Safety & Trace (GC-HS & ICP-MS) Moisture->Safety Decision Meets Ph. Eur./USP Specifications? Safety->Decision Release Release for API Synthesis Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Figure 1: Sequential QC and release workflow for pharmaceutical grade Azepane HCl.

Synthetic Utility Pathway

This diagram demonstrates why rigorous QC is required by mapping the downstream utility of the intermediate.

API_Pathway Azepane Azepane HCl (Starting Material) Alkylation Alkylation (e.g., 1,2-dichloroethane) Azepane->Alkylation Intermediate 1-(2-Chloroethyl)azepane HCl (CAS: 26487-67-2) Alkylation->Intermediate Coupling Coupling Reaction (Target Scaffold) Intermediate->Coupling API Final API (e.g., Bazedoxifene, Setastine) Coupling->API

Figure 2: Synthetic utility of Azepane HCl in the production of pharmaceutical APIs.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 24188283, 2-(Hexamethyleneimino)ethyl chloride hydrochloride." PubChem,[Link]

  • European Medicines Agency (EMA). "Assessment report - Cinacalcet Mylan (Quality Control of Amine Hydrochlorides)." EMA,[Link]

Safety & Regulatory Compliance

Safety

1H-Azepine, hexahydro-, hydrochloride proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive standard operating procedure (SOP) to provide drug development professionals and laboratory researchers with a self-validating, field-proven framework...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive standard operating procedure (SOP) to provide drug development professionals and laboratory researchers with a self-validating, field-proven framework for the safe handling and disposal of 1H-Azepine, hexahydro-, hydrochloride (also known as azepane hydrochloride or hexamethyleneimine hydrochloride).

Beyond simply listing disposal steps, this guide explains the physicochemical causality behind these safety protocols, ensuring your laboratory maintains rigorous environmental compliance and operational safety.

Chemical Profiling & Mechanistic Hazards

To handle a chemical safely, one must understand why it exists in its current form. In pharmaceutical synthesis, the free base form of this compound (azepane) is a highly flammable, volatile, and corrosive liquid [1]. To improve stability and allow for precise stoichiometric weighing during drug development, the amine is converted into its hydrochloride salt (1H-Azepine, hexahydro-, hydrochloride).

While this transformation eliminates the severe flammability and volatility hazards, the resulting crystalline solid introduces new risks. The salt is a severe irritant to the skin, eyes, and respiratory tract, and it poses significant toxicity risks to aquatic ecosystems if improperly discharged[2].

Table 1: Physicochemical & Hazard Profile

PropertyValue / Description
Chemical Name 1H-Azepine, hexahydro-, hydrochloride
CAS Number 2404-47-9
Physical State Solid (Crystalline powder)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Aquatic Toxicity
Incompatible Materials Strong oxidizing agents, strong bases (causes free-basing)

Pre-Operational Safety & Engineering Controls

Before initiating any disposal procedures, establish a self-validating safety perimeter.

Causality of Controls: Because 1H-Azepine, hexahydro-, hydrochloride is a fine powder, it is highly prone to aerosolization. If inhaled, the hydrochloride salt reacts with the natural moisture in the respiratory tract, causing localized acid-base irritation and potential mucous membrane damage [3].

Table 2: Required PPE and Engineering Controls

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodPrevents accumulation of aerosolized particulates in the breathing zone.
Respiratory N95 or HEPA-filtered respiratorRequired if handling large volumes outside of a fume hood to prevent dust inhalation[3].
Dermal Nitrile gloves (double-gloved), Lab coatPrevents dermal absorption and localized skin irritation.
Ocular Chemical safety gogglesProtects against corneal damage from airborne dust or accidental splashes.

Step-by-Step Waste Disposal Protocols

The disposal of amine hydrochlorides must be meticulously managed. Critical Warning: Mixing this salt with strong alkalis in an uncontrolled waste stream will deprotonate the amine, reverting it to the volatile, toxic, and flammable azepane free base [4].

WasteWorkflow Start Waste Generation (1H-Azepine, hexahydro-, HCl) Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Aqueous/Solvent Waste (Dissolved) Start->Liquid SolidCont Place in Sealable HDPE/Glass Container Solid->SolidCont LiqCont Collect in Compatible Solvent Waste Jug Liquid->LiqCont Label Attach Hazardous Waste Tag (List all components) SolidCont->Label LiqCont->Label Storage Store in Secondary Containment (Away from strong oxidizers) Label->Storage EHS EHS Pickup & EPA-Compliant Disposal Storage->EHS

Workflow for the segregation and disposal of 1H-Azepine, hexahydro-, HCl waste.

Protocol A: Solid Waste Disposal
  • Collection: Gather all solid waste (unreacted powder, contaminated weigh boats, and filter papers) exclusively inside the fume hood.

  • Containment: Transfer the solid waste into a compatible, sealable high-density polyethylene (HDPE) or amber glass container [2].

  • Segregation: Ensure the waste container is strictly segregated from strong oxidizers or strong bases.

  • Labeling: Affix a hazardous waste tag immediately. List the chemical as "1H-Azepine, hexahydro-, hydrochloride" and check the "Irritant" and "Toxic" hazard boxes[5].

Protocol B: Aqueous & Solvent Waste Disposal
  • Collection: Collect aqueous solutions or organic solvent mixtures containing the dissolved salt in a designated liquid hazardous waste carboy[2].

  • Self-Validation (pH Check): Before sealing the carboy, test the pH of the aqueous waste. It should be slightly acidic to neutral. If the pH is highly basic (>9), there is an imminent risk of free base formation. Do not attempt to neutralize without a validated EHS protocol; label it as "Contains Amine Free Base" and notify EHS immediately.

  • Storage: Store the carboy in secondary containment, away from floor drains[3].

Protocol C: Empty Container Decontamination
  • Triple Rinse: In a fume hood, rinse the empty original container three times with a compatible solvent (e.g., water or ethanol)[2].

  • Rinsate Collection: Pour all rinsate into the liquid hazardous waste carboy. Never pour rinsate down the sink.

  • Defacing: Once the container is completely dry, deface the original manufacturer label and dispose of the glass/plastic in the standard laboratory glass waste[2].

Emergency Spill Response & Decontamination

Spills of solid amine hydrochlorides require specific handling to avoid generating airborne dust.

SpillResponse Spill Spill Detected Assess Assess Hazards & Don PPE Spill->Assess Contain Contain Spill (Prevent Runoff) Assess->Contain Clean Dry Clean-up (HEPA Vac/Damp Sweep) Contain->Clean Decon Decontaminate (Wash with water) Clean->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Step-by-step emergency spill response and decontamination protocol.

  • Evacuate and Assess: Clear the immediate area. Assess the spill size. Don appropriate PPE, including a HEPA-filtered respirator if the spill is large [3].

  • Containment: Surround the spill with a chemical spill boom or inert absorbent material (e.g., vermiculite) to prevent it from spreading or entering floor drains[3].

  • Dry Clean-up (Crucial Step): Do not dry sweep. Dry sweeping aerosolizes the irritating powder. Instead, use an explosion-proof HEPA-filtered vacuum cleaner designed for hazardous dust, or gently dampen the powder with water to suppress dust before sweeping it up with a plastic dustpan[3].

  • Collection: Place the collected material into a sealable hazardous waste bucket.

  • Decontamination: Wash the spill surface with copious amounts of water and a mild detergent. Collect the wash water using absorbent pads and place them in the waste bucket[3].

Regulatory Compliance & EPA Routing

Under U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines, while 1H-Azepine, hexahydro-, hydrochloride is not specifically a P-listed or U-listed waste, it must be handled as a characteristic hazardous waste due to its inherent toxicity and irritant properties [4].

  • Drain Disposal Prohibition: It is strictly prohibited to dispose of amine hydrochlorides down the sanitary sewer due to their potential for long-term adverse effects in the aquatic environment[2][4].

  • Institutional Coordination: All disposal must be orchestrated through your institution's Environmental Health and Safety (EHS) office, utilizing licensed hazardous waste contractors for high-temperature incineration or secure chemical landfill disposal[3][5].

References

  • Title: Chemical Safety and Waste Management Manual Source: UAB / Fiocruz URL: [Link]

  • Title: Toxic Pollutant Identification: Amination Processes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

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